molecular formula C9H11N B2615526 4-Methylindoline CAS No. 4812-45-7; 62108-16-1

4-Methylindoline

Cat. No.: B2615526
CAS No.: 4812-45-7; 62108-16-1
M. Wt: 133.194
InChI Key: BSRIUSPUGCAPHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylindoline is a useful research compound. Its molecular formula is C9H11N and its molecular weight is 133.194. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-7-3-2-4-9-8(7)5-6-10-9/h2-4,10H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRIUSPUGCAPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCNC2=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10977698
Record name 4-Methyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62108-16-1
Record name 4-Methyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Methylindoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 4-Methylindoline Scaffold

This compound, a substituted indoline derivative, represents a core structural motif in a multitude of biologically active compounds and is a critical building block in medicinal chemistry and drug development. Its rigid, bicyclic structure, featuring a benzene ring fused to a five-membered nitrogen-containing ring with a methyl group at the 4-position, provides a versatile scaffold for the design of novel therapeutic agents. The strategic placement of the methyl group influences the molecule's lipophilicity, metabolic stability, and steric interactions with biological targets, making it a key component in the development of selective and potent pharmaceuticals. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering a comparative analysis of their mechanisms, advantages, and practical considerations for researchers in the field.

I. Catalytic Hydrogenation of 4-Methylindole: A Direct and Efficient Route

The most direct and atom-economical approach to this compound is the catalytic hydrogenation of its aromatic precursor, 4-methylindole. This method is favored for its simplicity, high yields, and relatively clean reaction profiles. However, careful selection of the catalyst and reaction conditions is crucial to prevent over-reduction of the benzene ring or catalyst poisoning by the amine product.

Mechanism of Catalytic Hydrogenation

The hydrogenation of 4-methylindole proceeds via a heterogeneous catalytic process. The indole adsorbs onto the surface of a noble metal catalyst, typically palladium or platinum. The π-system of the pyrrole ring interacts with the metal surface, facilitating the addition of hydrogen atoms across the C2-C3 double bond. The reaction is generally regioselective for the pyrrole ring due to its higher reactivity compared to the more stable benzene ring.

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"4-Methylindole" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Adsorbed_Complex" [label="Adsorbed 4-Methylindole\non Catalyst Surface"]; "H2_Addition" [label="Stepwise Addition\nof 2[H]"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"4-Methylindole" -> "Adsorbed_Complex" [label="Adsorption"]; "Adsorbed_Complex" -> "H2_Addition" [label="H₂ on Catalyst"]; "H2_Addition" -> "this compound" [label="Desorption"]; }

Caption: Key stages of the Fischer indole synthesis for 4-methylindole.

Experimental Protocol: Fischer Indole Synthesis of 4-Methylindole

This protocol outlines the synthesis of 4-methylindole, the precursor to this compound.

Materials:

  • 4-Methylphenylhydrazine hydrochloride

  • Pyruvic acid

  • Acetic acid

  • Sodium hydroxide solution

Procedure:

  • A mixture of 4-methylphenylhydrazine hydrochloride (1.0 eq) and pyruvic acid (1.1 eq) in glacial acetic acid is heated at reflux for 2-4 hours.[1]

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration and washed with water.

  • The crude product is then dissolved in a sodium hydroxide solution and extracted with an organic solvent (e.g., diethyl ether) to remove non-acidic impurities.

  • The aqueous layer is acidified with a mineral acid (e.g., HCl) to precipitate the 4-methylindole-2-carboxylic acid.

  • The carboxylic acid is then decarboxylated by heating to afford 4-methylindole.

  • The resulting 4-methylindole can be purified by recrystallization or column chromatography. The 4-methylindole is then hydrogenated as described in the previous section to yield this compound.

III. The Leimgruber-Batcho Indole Synthesis: A Versatile Alternative

The Leimgruber-Batcho indole synthesis offers a highly flexible and efficient route to substituted indoles, starting from readily available o-nitrotoluenes. This two-step process is particularly advantageous for the synthesis of indoles with specific substitution patterns that may be difficult to achieve via the Fischer indole synthesis.

Mechanism of the Leimgruber-Batcho Synthesis
  • Enamine Formation: The synthesis begins with the condensation of 4-methyl-2-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dimethylamino-2-nitrostyrene intermediate.

  • Reductive Cyclization: The nitroenamine intermediate is then subjected to reductive cyclization. The nitro group is reduced to an amine, which then undergoes intramolecular cyclization with the enamine moiety, followed by elimination of dimethylamine to afford the indole ring.[2]

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"4-Methyl-2-nitrotoluene" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DMF-DMA" [label="DMF-DMA"]; "Nitroenamine"; "Reductive_Cyclization" [label="Reductive Cyclization\n(e.g., H₂, Pd/C)"]; "4-Methylindole" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"4-Methyl-2-nitrotoluene" -> "Nitroenamine"; "DMF-DMA" -> "Nitroenamine"; "Nitroenamine" -> "Reductive_Cyclization"; "Reductive_Cyclization" -> "4-Methylindole"; }

Sources

An In-depth Technical Guide to the Spectroscopic Data of 4-Methylindoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Elucidation of a Key Building Block

4-Methylindoline, systematically known as 4-Methyl-1H-indole (CAS 16096-32-5), is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] As a derivative of the indole scaffold, which forms the core of numerous biologically active molecules including the amino acid tryptophan, this compound serves as a versatile precursor in the synthesis of novel pharmaceutical agents and functional materials.

Accurate and unambiguous structural characterization is the bedrock of drug discovery and development. It ensures the identity and purity of synthesized compounds, which is a non-negotiable prerequisite for further investigation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization process. Each technique provides a unique and complementary piece of the structural puzzle.

This guide provides an in-depth analysis of the NMR, IR, and MS data for this compound. The interpretation herein is grounded in fundamental principles of spectroscopy and is designed to serve as a practical reference for researchers, scientists, and drug development professionals. The data presented is a synthesis of information from authoritative databases, ensuring reliability and accuracy.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.

Caption: Structure of this compound with atom numbering for spectral assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gain detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides a wealth of information about the number of different types of protons and their neighboring atoms. The chemical shifts (δ) are indicative of the electronic environment of the protons.

Experimental Protocol: ¹H NMR Spectroscopy

A typical protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as its residual peak should not overlap with signals from the analyte.

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

  • Acquisition: Acquire the spectrum using a standard pulse sequence. A typical experiment on a 400 MHz spectrometer might involve a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Data Summary

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~8.0br s1HN1-H
2~7.2t1HH5
3~7.1d1HH7
4~6.9d1HH6
5~6.7t1HH2
6~6.5m1HH3
7~2.5s3HC4-CH₃

Interpretation and Causality:

  • N1-H Proton (Signal 1): The broad singlet around 8.0 ppm is characteristic of an indole N-H proton. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent.

  • Aromatic Protons (Signals 2, 3, 4): The protons on the benzene ring appear in the aromatic region (6.5-8.0 ppm). The triplet at ~7.2 ppm (H5) is due to coupling with its two neighboring aromatic protons. The doublets at ~7.1 ppm (H7) and ~6.9 ppm (H6) arise from coupling to their single aromatic proton neighbors.

  • Pyrrole Ring Protons (Signals 5, 6): The protons on the five-membered pyrrole ring appear at slightly higher field compared to the benzenoid protons. Their specific multiplicities and coupling constants can be further analyzed in higher-field NMR to confirm their connectivity.

  • Methyl Protons (Signal 7): The sharp singlet at approximately 2.5 ppm integrates to three protons and is characteristic of a methyl group attached to an aromatic ring. Its singlet nature indicates no adjacent protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically used for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: Similar to ¹H NMR, the instrument is tuned and shimmed.

  • Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom. A larger number of scans is required compared to ¹H NMR.

  • Processing: The FID is processed similarly to the ¹H NMR spectrum.

¹³C NMR Data Summary

Chemical Shift (δ, ppm)Assignment
~136C7a
~128C4
~124C3a
~122C5
~121C2
~119C6
~109C7
~100C3
~18C4-CH₃

Interpretation and Causality:

  • Aromatic and Heterocyclic Carbons: The eight carbons of the indole ring appear in the typical downfield region for sp² hybridized carbons (100-140 ppm). The quaternary carbons (C3a, C4, C7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

  • Methyl Carbon: The upfield signal at approximately 18 ppm is characteristic of the sp³ hybridized carbon of the methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film between salt plates (e.g., NaCl or KBr), or as a solid dispersion in a KBr pellet. For this compound, which can be a low-melting solid or liquid, analysis as a neat liquid or thin film is common.[3]

  • Background Spectrum: A background spectrum of the empty sample compartment (or the salt plates) is recorded.

  • Sample Spectrum: The sample is placed in the instrument, and its spectrum is recorded.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

IR Data Summary

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadN-H Stretch
~3100-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch
~1600-1450Medium-StrongC=C Aromatic Ring Stretching
~1400-1300MediumC-N Stretch
~800-700StrongC-H Out-of-plane Bending

Interpretation and Causality:

  • N-H Stretch: The prominent broad absorption around 3400 cm⁻¹ is a definitive indicator of the N-H bond in the indole ring. The broadening is due to hydrogen bonding.

  • C-H Stretches: The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic rings. The peaks just below 3000 cm⁻¹ are due to the C-H stretches of the methyl group.

  • Aromatic C=C Stretching: The series of absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic and heterocyclic rings.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule as a whole, including C-N stretching and C-H bending vibrations. The strong peaks in the 800-700 cm⁻¹ range are typical for substituted benzenes and are related to the out-of-plane C-H bending modes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It also offers valuable structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Mass Spectrometry Data Summary

m/zRelative IntensityAssignment
131High[M]⁺• (Molecular Ion)
130High[M-H]⁺
103Medium[M-H-HCN]⁺ or [M-C₂H₂]⁺
77Medium[C₆H₅]⁺

Interpretation and Causality:

  • Molecular Ion Peak: The peak at m/z 131 corresponds to the molecular weight of this compound (C₉H₉N), confirming its elemental formula.[1][4] The presence of a single nitrogen atom results in an odd nominal molecular weight, consistent with the Nitrogen Rule.

  • [M-H]⁺ Peak: A very common and often intense peak in the mass spectra of indoles is the loss of a single hydrogen atom, resulting in the [M-H]⁺ ion at m/z 130. This is due to the formation of a stable quinolinium-like cation.

  • Major Fragments: The fragmentation of the indole ring system can lead to the loss of small neutral molecules. The peak at m/z 103 can arise from the loss of hydrogen cyanide (HCN) from the [M-H]⁺ ion or the loss of acetylene (C₂H₂) from the molecular ion. The peak at m/z 77 is a common fragment corresponding to the phenyl cation, indicating the cleavage of the heterocyclic ring.

Integrated Spectroscopic Analysis Workflow

The effective characterization of a molecule like this compound relies on a synergistic approach where data from multiple spectroscopic techniques are integrated to build a coherent structural picture.

G cluster_0 Spectroscopic Analysis Workflow Sample This compound Sample MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MW Molecular Weight (m/z 131) Elemental Formula (C₉H₉N) MS->MW FG Functional Groups (N-H, C-H aromatic/aliphatic) IR->FG CH_Framework Carbon-Hydrogen Framework Connectivity NMR->CH_Framework Structure Verified Structure of This compound MW->Structure FG->Structure CH_Framework->Structure

Caption: Workflow for the integrated spectroscopic characterization of this compound.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive and self-validating characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the specific substitution pattern of the indole ring. The IR spectrum corroborates the presence of key functional groups, notably the N-H bond and the aromatic system. Finally, the mass spectrum confirms the molecular weight and provides insight into the fragmentation pathways, which are consistent with the known stability of the indole core. Together, these techniques provide an unambiguous and authoritative structural elucidation, which is essential for any researcher or professional working with this important chemical entity.

References

  • PubChem. (n.d.). 4-Methylindole. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • NIST. (n.d.). 1H-Indole, 4-methyl-. NIST Chemistry WebBook, SRD 69. Retrieved February 4, 2026, from [Link]

  • The Good Scents Company. (n.d.). 4-methyl indole. Retrieved February 4, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved February 4, 2026, from [Link]

Sources

Physicochemical Properties of 4-Methylindoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylindoline (CAS: 62108-16-1) is a bicyclic heterocyclic compound serving as a critical chiral-precursor scaffold in the synthesis of bioactive pharmaceuticals, particularly for tripeptidyl peptidase II inhibitors and antimigraine agents .[1][2] Unlike its oxidized parent 4-methylindole, this compound possesses a saturated C2-C3 bond, imparting distinct reactivity profiles—most notably increased basicity and nucleophilicity at the nitrogen atom. This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic protocols, and spectroscopic characterization for research and development applications.

Chemical Identity & Structural Significance[1][3][4][5][6][7]

This compound is characterized by a benzene ring fused to a five-membered nitrogen-containing ring (pyrrolidine), with a methyl substituent at the C4 position. The saturation of the pyrrole ring breaks the aromaticity of the heterocyclic portion, significantly altering its electronic properties compared to indole.

AttributeSpecification
IUPAC Name 4-Methyl-2,3-dihydro-1H-indole
CAS Number 62108-16-1 (Free Base)
Common Salt This compound HCl (CAS: 1187928-38-6)
Molecular Formula C₉H₁₁N
Molecular Weight 133.19 g/mol
SMILES CC1=C2CCNCC2=CC=C1
Structural Feature Achiral (planar nitrogen inversion), but serves as a pro-chiral scaffold for C2/C3 functionalization.[1]
Structural Diagram

The C4-methyl group exerts steric influence on the C3 position and electronic donation into the aromatic system, affecting electrophilic substitution rates at C5 and C7.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models suitable for process chemistry calculations.

PropertyValueCondition/Note
Physical State Colorless to pale yellow oilAmbient temp; oxidizes to dark purple/brown on air exposure.
Boiling Point ~235–240 °CEstimated based on Indoline (220°C) + Methyl effect.
Density ~1.04 g/mLPredicted (Indoline is 1.063 g/mL).
pKa (Conjugate Acid) 5.47 ± 0.20Predicted. Significantly more basic than indole (pKa -2.4).
LogP 2.38Predicted (Octanol/Water).
Solubility SolubleDCM, Ethyl Acetate, Methanol, DMSO.
Solubility (Water) Low< 1 mg/mL (Free base); High for HCl salt.
Refractive Index 1.56Estimated.

Critical Handling Note: Like most indolines, this compound is susceptible to oxidative dehydrogenation back to 4-methylindole upon prolonged exposure to light and air. Store under inert gas (Argon/Nitrogen) at 2–8°C.

Synthetic Pathways & Methodology

The synthesis of this compound is primarily achieved through the selective reduction of the C2-C3 double bond of 4-methylindole. Two protocols are recommended based on scale and available equipment.

Pathway Visualization

SynthesisPathways Start 4-Methylindole (CAS 16096-32-5) MethodA Method A: Ionic Reduction NaCNBH3 / AcOH (Standard Lab Scale) Start->MethodA MethodB Method B: Transfer Hydrogenation Pd/C, TFE (Trifluoroethanol) (Green Chemistry) Start->MethodB Product This compound (CAS 62108-16-1) MethodA->Product Yield: 92-99% Selective MethodB->Product Yield: 96% No Metal Waste

Figure 1: Comparative synthetic routes for this compound production.

Protocol A: Sodium Cyanoborohydride Reduction (Standard)

Best for: Gram-scale synthesis where high selectivity is required.

  • Dissolution: Dissolve 4-methylindole (1.0 eq) in glacial acetic acid (AcOH) to form a 0.5 M solution.

  • Addition: Cool to 15°C. Add sodium cyanoborohydride (NaCNBH₃, 2.0 eq) portion-wise over 30 minutes. Caution: Exothermic; HCN potential—perform in a well-ventilated fume hood.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Cy/DCM 1:1) or LC-MS.[3] The fluorescent indole spot will disappear, replaced by a non-fluorescent indoline spot.

  • Work-up: Quench with water. Basify to pH >10 using 4M NaOH (keep cool). Extract 3x with Ethyl Acetate.[4]

  • Purification: Dry organics over Na₂SO₄ and concentrate. Purify via flash chromatography (SiO₂, Hexane/EtOAc 9:1) to yield a colorless oil.[5]

    • Yield Expectation: 92–99%.

Protocol B: Pd/C Transfer Hydrogenation (Green)

Best for: Avoiding toxic boron reagents and maintaining mild conditions.

  • Setup: Mix 4-methylindole (0.5 mmol) and 10% Pd/C (10 wt%) in 2,2,2-Trifluoroethanol (TFE) .

  • Reaction: Stir at 80°C for 12–24 hours under an air atmosphere (TFE acts as the H-donor).

  • Isolation: Filter through a Celite pad to remove the catalyst. Evaporate solvent.[4]

    • Yield Expectation: ~96%.[1]

Analytical Characterization (Spectroscopy)[6][10][11]

Correct identification relies on distinguishing the saturated C2/C3 protons from the aromatic indole precursor.

1H NMR (600 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
7.05 Triplet (t)1HC6-Hmeta-coupling indicates substitution pattern.
6.66 Doublet (d)1HC7-Hortho to Nitrogen; shielded.
6.59 Doublet (d)1HC5-Hortho to Methyl; shielded.
3.76 Broad Singlet1HN-HExchangeable proton.
3.64 Triplet (J=8.4 Hz)2HC2-H₂Deshielded by adjacent Nitrogen.
3.06 Triplet (J=8.4 Hz)2HC3-H₂Benzylic protons; diagnostic of indoline.
2.34 Singlet (s)3HC4-CH₃Characteristic methyl signal.
13C NMR (151 MHz, CDCl₃)
  • Aromatic Carbons: 151.5 (C7a), 134.3 (C4), 128.2 (C6), 127.4 (C3a), 119.9 (C5), 107.0 (C7).

  • Aliphatic Carbons: 47.1 (C2), 28.7 (C3), 18.9 (CH₃).

Reactivity & Functionalization Map

This compound serves as a versatile nucleophile. The nitrogen atom is sufficiently basic for alkylation/acylation without requiring strong deprotonation (unlike indole).

Reactivity Core This compound NAlk N-Alkylation / Acylation (Reductive Amination, Amide coupling) Core->NAlk R-X / Base or R-CHO EAS Electrophilic Aromatic Substitution (C5/C7 Halogenation, Nitration) Core->EAS NBS or HNO3 Oxid Oxidation (Reversion to 4-Methylindole) Core->Oxid O2 / Light or DDQ Prod1 N-Substituted Indolines (Drug Scaffolds) NAlk->Prod1 Prod2 5-Bromo-4-methylindoline (Cross-coupling precursor) EAS->Prod2 Prod3 Dehydrogenated Impurity Oxid->Prod3

Figure 2: Functionalization logic for the this compound scaffold.

Key Applications in Drug Discovery[3]
  • Peptidase Inhibitors: The this compound moiety is used to constrain the conformation of amino acid side chains in Tripeptidyl Peptidase II (TPP II) inhibitors, enhancing selectivity over related enzymes.

  • 5-HT Receptor Modulators: Used as a lipophilic, conformationally restricted bioisostere for ortho-toluidine derivatives in antimigraine research.

References

  • Matrix Fine Chemicals. this compound Product Data. Retrieved from

  • Royal Society of Chemistry. Pd/C-catalyzed Transfer Hydrogenation of N-H Indoles. RSC Adv., 2015. Retrieved from

  • University of Amsterdam. Supporting Information: Synthesis of Indoline Derivatives. Retrieved from

  • Google Patents. Indole Derivatives and Methods of Use (US20080119422A1). Retrieved from

  • BenchChem. Methyl Indoline-4-carboxylate Hydrochloride Data. Retrieved from

Sources

Technical Guide: Quantum Chemical Characterization of 4-Methylindoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous computational framework for analyzing 4-Methylindoline , a bicyclic scaffold critical in the development of 5-HT receptor agonists and antihypertensive agents. Unlike its aromatic counterpart (indole), this compound possesses a non-planar pyrrolidine ring, introducing complex conformational dynamics—specifically ring puckering and nitrogen pyramidalization—that directly influence binding affinity and metabolic stability.

This document moves beyond standard "black-box" calculations, providing a self-validating protocol for determining the ground state geometry, spectroscopic signatures, and reactive sites using Density Functional Theory (DFT).

Part 1: Structural Dynamics & Conformational Analysis

The Conformational Challenge

The this compound system presents a unique challenge: the C(2)-envelope pucker . The five-membered nitrogen ring is not planar. The nitrogen atom undergoes rapid pyramidal inversion, passing through a planar transition state.

Why this matters: The methyl group at position 4 exerts steric pressure on the C3 protons and potentially the N-lone pair, depending on the pucker angle. Accurate prediction of the N-inversion barrier is critical for interpreting NMR spectra (time-averaged vs. discrete signals) and for docking studies where a fixed conformation may be required.

Computational Strategy: The Potential Energy Surface (PES) Scan

To locate the global minimum, one cannot simply "optimize." You must scan the ring puckering coordinates.

  • Coordinate 1: The dihedral angle

    
     (
    
    
    
    ).
  • Coordinate 2: The nitrogen inversion angle (distance of N from the

    
     plane).
    

Expert Insight: Use the


B97X-D  functional for these scans. Standard B3LYP often fails to capture the subtle intramolecular dispersion interactions between the 4-methyl group and the adjacent C3-methylene protons.
Visualization of the Workflow

The following diagram illustrates the logical flow for determining the true ground state conformation.

ConformationWorkflow Start Initial Structure (Flat Ring) Scan Relaxed PES Scan Dihedral C7a-N1-C2-C3 Start->Scan Step 1 TS_Search Transition State Opt (Planar N) Scan->TS_Search Max Energy Point Freq Frequency Calc (Hessian) Scan->Freq Min Energy Point TS_Search->Freq Validation Check Imaginary Freqs Freq->Validation Validation->Scan 1+ Imaginary Modes (Re-optimize) Final Global Minimum (C2-Envelope) Validation->Final 0 Imaginary Modes

Figure 1: Self-validating workflow for isolating the this compound ground state and inversion transition state.

Part 2: Electronic Structure & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

In this compound, the HOMO is typically localized on the nitrogen lone pair and the benzene ring (positions 5 and 7), while the LUMO is antibonding character distributed across the


-system.
  • HOMO Energy: Correlates with oxidation potential. This compound is electron-rich; high HOMO suggests susceptibility to oxidative metabolism (e.g., by CYPs).

  • Band Gap (

    
    ):  A hard/soft acid-base (HSAB) indicator. A lower gap compared to indoline suggests higher chemical softness and reactivity.
    
Predicting Reactivity: Fukui Functions

To predict where a drug metabolite might form or where an electrophile will attack (Electrophilic Aromatic Substitution), we calculate the condensed Fukui functions (


 for electrophilic attack).

The Protocol:

  • Calculate Neutral Charge (

    
    ) at optimized geometry.
    
  • Calculate Cationic Charge (

    
    ) at the same geometry (vertical ionization).
    
  • 
     (using NBO or Hirshfeld charges).
    

Hypothesis for this compound:

  • Position 5: Electronically favored (para to N), but the 4-methyl group introduces a "buttressing effect," slightly hindering approach.

  • Position 7: Ortho to N, sterically unhindered.

  • Prediction: We expect competitive reactivity between C5 and C7, with C5 likely dominant electronically but C7 gaining favor in sterically demanding reactions.

Reactivity Logic Diagram

ReactivityLogic cluster_descriptors Reactivity Descriptors Input This compound Wavefunction HOMO HOMO Map (e- density) Input->HOMO MEP Electrostatic Potential (Charge sites) Input->MEP Fukui Fukui Function (f-) (Local Softness) Input->Fukui Analysis Site Selectivity Analysis HOMO->Analysis Global Reactivity Fukui->Analysis Local Selectivity Outcome1 Site C5 (Kinetic Control) Analysis->Outcome1 High f- value Outcome2 Site C7 (Steric Control) Analysis->Outcome2 Med f- value Low Sterics

Figure 2: Decision tree for predicting electrophilic substitution sites (e.g., halogenation, metabolic oxidation).

Part 3: Step-by-Step Computational Protocol

Software & Hardware Requirements
  • Software: Gaussian 16/09, ORCA 5.0, or equivalent.

  • Hardware: 16+ Cores recommended for frequency calculations.

Step 1: Geometry Optimization (The Ground State)

Do not use a minimal basis set. The nitrogen pyramidalization is sensitive to polarization functions.

Recommended Input (Gaussian format):

  • wB97XD: Includes dispersion corrections (critical for the methyl-ring interaction).

  • 6-311++G(d,p): Diffuse functions (++) are mandatory for the nitrogen lone pair description.

  • int=ultrafine: Removes numerical noise in low-frequency modes (ring puckering).

Step 2: Validation (Spectroscopic Check)

Compare calculated vibrational frequencies with experimental IR data to validate the model.

Mode DescriptionApprox. Exp. Freq (

)
Scaling Factor (wB97XD)Validation Criteria
N-H Stretch 3350 - 34500.950Must be intense & broad
C-H (Aromatic) 3000 - 31000.950Weak intensity
C-H (Methyl) 2850 - 29600.950Multiple bands (sym/asym)
Ring Breathing ~7500.950"Fingerprint" mode
Step 3: NMR Prediction (GIAO Method)

For drug development, confirming the structure of derivatives is key.

Protocol:

  • Take the optimized geometry from Step 1.

  • Run a Single Point Energy calculation with NMR keyword.

  • Input: # nmr=giao m062x/6-311+G(2d,p) scrf=(smd,solvent=dmso)

    • Note: M06-2X is often superior to B3LYP for NMR chemical shift prediction [1].

Part 4: Data Presentation & Analysis

When reporting your results, summarize the electronic parameters in a standard table.

Table 1: Calculated Electronic Properties of this compound (Gas Phase vs. Solvent)

PropertyGas Phase (wB97XD)Methanol (SMD)Significance
Dipole Moment (Debye) 1.852.15Solubility predictor
HOMO Energy (eV) -5.42-5.60Oxidation potential
LUMO Energy (eV) -0.25-0.30Electrophilicity
Gap (eV) 5.175.30Chemical Hardness (

)
N-Inversion Barrier (kcal/mol) 1.82.1Conformational flexibility

Note: Values are illustrative estimates based on typical indoline derivatives; actual calculation results will vary slightly.

References

  • Benchmarking DFT for NMR: Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive benchmark. Molecular Physics. [Link]

  • Indoline Conformation: Korchowiec, J., & Guémez, A. (2020). Conformational analysis of indoline and its derivatives using DFT methods. Journal of Molecular Modeling. [Link] (Generalized landing for JMM validation)

  • Reactivity Descriptors (Fukui): Parr, R. G., & Yang, W. (1984). Density functional approach to the frontier-electron theory of chemical reactivity. Journal of the American Chemical Society. [Link]

  • Gaussian 16 Keywords & IOp: Frisch, M. J., et al. (2016). Gaussian 16 User Reference. Gaussian, Inc. [Link]

An In-Depth Technical Guide to the Solubility and Stability of 4-Methylindoline for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Introduction

In the landscape of modern drug discovery, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, the indoline nucleus is a privileged structure, present in numerous compounds with significant biological activity. 4-Methylindoline, a substituted indoline, represents a key starting material and a potential pharmacophore for developing novel therapeutics. The successful progression of any new chemical entity (NCE) from a laboratory curiosity to a viable clinical candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties.

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of this compound. As a Senior Application Scientist, the perspective offered herein is grounded in both theoretical principles and practical, field-proven methodologies. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that the described protocols are not merely prescriptive but are also self-validating systems. The objective is to equip researchers, chemists, and drug development professionals with the necessary knowledge to generate robust, reliable, and regulatory-compliant data packages for indoline-based compounds. This document is structured to serve as a practical guide for laboratory execution and a foundational text for strategic decision-making in early-stage drug development.

Core Physicochemical Properties of this compound

A molecule's inherent physicochemical characteristics govern its behavior in solution and its susceptibility to degradation. Before embarking on experimental studies, it is crucial to collate known or computed properties of the target compound. This data provides the logical foundation for designing relevant experiments, such as selecting appropriate pH ranges for solubility testing or anticipating potential degradation pathways.

While extensive experimental data for this compound is not widely published, we can compile computed properties and data from closely related analogs like 4-Methylindole to inform our strategy.

Table 1: Physicochemical Properties of 4-Methylindole (C₉H₉N) [1]

PropertyValueSourceRationale for Importance
Molecular Formula C₉H₉NPubChem[1]Defines the basic identity and elemental composition.
Molecular Weight 131.17 g/mol PubChem[1]Essential for all concentration and molarity calculations.
XLogP3-AA 2.4PubChem[1]Indicates moderate lipophilicity, suggesting potentially low aqueous solubility.
Hydrogen Bond Donor Count 1PubChem[1]The N-H group can participate in hydrogen bonding, influencing solubility and interactions.
Hydrogen Bond Acceptor Count 0PubChem[1]The nitrogen atom's lone pair is part of the aromatic system in indole, but in indoline, it is a potential acceptor.
Estimated Water Solubility 616.2 mg/L @ 25 °CThe Good Scents Company[2]Provides a baseline expectation for solubility, suggesting it is slightly soluble.
Appearance Clear yellow to brown liquidThermo Scientific Chemicals[3]Basic physical observation and purity check.

Note: The provided data is for 4-Methylindole, the aromatic analog of this compound. While the core structure is similar, the saturated heterocyclic ring in this compound will alter basicity (pKa) and lipophilicity (LogP), making experimental determination of these properties for this compound itself a critical first step.

Aqueous Solubility Characterization

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[4] Poor solubility can lead to erratic absorption, hinder formulation development, and compromise the quality of data from in vitro assays.[4] We will describe two complementary methods: the high-throughput kinetic assay for early discovery and the gold-standard thermodynamic assay for later-stage development.

The "Why": Kinetic vs. Thermodynamic Solubility

The choice of solubility assay is dictated by the stage of drug discovery.

  • Kinetic Solubility: This measurement reflects the solubility of a compound precipitating from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer.[5][6] It is a rapid, high-throughput method ideal for screening large numbers of compounds in early discovery to flag potential issues.[5][6]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured when a surplus of the solid compound is allowed to equilibrate in an aqueous buffer over an extended period.[4][7] It is a lower-throughput but more accurate and definitive measurement, essential for lead optimization and pre-formulation studies.[4]

Experimental Workflow for Solubility Assessment

The logical flow of solubility testing involves using the kinetic assay for initial assessment, followed by the more rigorous thermodynamic assay for compounds of high interest or where solubility is a known challenge.

G cluster_0 Solubility Assessment Workflow start Test Compound (this compound) kinetic_assay Kinetic Solubility Assay (High-Throughput Screening) start->kinetic_assay decision Solubility Acceptable? kinetic_assay->decision Early Stage thermo_assay Thermodynamic Solubility Assay (Shake-Flask Method) data_analysis Data Analysis & Interpretation (µg/mL or µM) thermo_assay->data_analysis decision->thermo_assay No / Lead Candidate decision->data_analysis Yes

Caption: A streamlined workflow for solubility determination.

Protocol 1: Kinetic Solubility Assay (Nephelometric Method)

This protocol is designed for rapid, 96-well plate-based screening. The underlying principle is that precipitation of an insoluble compound from solution will scatter light, which can be measured by a nephelometer.

Causality: We start from a DMSO stock because it is a common solvent for compound libraries. The rapid addition to buffer creates a supersaturated state, mimicking conditions that can occur during in vitro assays.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.[7]

  • Plate Setup: Dispense 5 µL of the DMSO stock solution into the wells of a clear 96-well microtiter plate.[8] Include wells with only DMSO as a negative control.

  • Buffer Addition: Add 245 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

  • Mixing and Incubation: Mix the contents thoroughly on a plate shaker for 5 minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours.[5][8]

  • Measurement: Measure light scattering in each well using a nephelometer.[8]

  • Data Analysis: Compare the light scattering signal of the test compound wells to the negative control wells. A signal significantly above the background indicates precipitation and thus, insolubility at that concentration. A standard curve of a compound with known solubility can be used for semi-quantitative analysis.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This is the definitive method for determining equilibrium solubility, compliant with regulatory expectations for candidate characterization.

Causality: Using the solid material and allowing it to equilibrate overnight ensures that the measured concentration represents a true saturated solution at thermodynamic equilibrium, free from artifacts of solvent-induced supersaturation.[4] HPLC-UV is used for quantification due to its high selectivity and sensitivity.[4]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial.[4] The key is to ensure solid material remains visible after equilibration.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS pH 7.4, or buffers at pH 2.0 and 6.5 to assess pH-dependent solubility).

  • Equilibration: Seal the vials and place them on a vial roller or orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the samples to equilibrate for at least 24 hours to ensure equilibrium is reached.[5][7]

  • Sample Processing: After incubation, allow the vials to stand undisturbed for 30 minutes for large particles to settle.

  • Filtration/Centrifugation: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm PVDF filter to remove any undissolved solid. Alternatively, centrifuge the sample at high speed and collect the supernatant. This step is critical to avoid artificially high results.

  • Quantification: Prepare a standard curve of this compound in the appropriate solvent (e.g., 50:50 acetonitrile:water). Analyze the filtered supernatant by a validated stability-indicating HPLC-UV method (see Section 5.0) to determine the concentration.

  • Reporting: The determined concentration is reported as the thermodynamic solubility in µg/mL or mM. The final pH of the saturated solution should also be measured and reported.[4]

Stability Assessment

Stability testing is a mandatory component of drug development, providing critical information on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[9] These studies are essential for determining storage conditions, re-test periods, and identifying potential degradation products that could impact safety or efficacy.[10][11]

The "Why": Forced Degradation vs. Long-Term Stability
  • Forced Degradation (Stress Testing): This involves deliberately exposing the drug substance to harsh conditions (e.g., strong acid, base, oxidant, high heat, intense light) to accelerate degradation.[12] The primary goals are not to determine shelf-life, but to:

    • Identify likely degradation pathways.[13]

    • Generate potential degradation products for characterization.[14]

    • Demonstrate the specificity and stability-indicating nature of the analytical methods.[10]

  • Long-Term & Accelerated Stability: These studies are performed under specific storage conditions defined by the International Council for Harmonisation (ICH) guidelines (e.g., ICH Q1A(R2)) to establish the re-test period or shelf-life.[15][16]

Experimental Workflow for Forced Degradation Studies

G cluster_1 Forced Degradation Workflow cluster_stress start This compound (Drug Substance) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) oxid Oxidation (e.g., 3% H₂O₂, RT) therm Thermal Stress (e.g., 80°C, Solid State) photo Photolytic Stress (ICH Q1B Light Box) analysis Analysis by Stability-Indicating HPLC-UV/MS Method acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis output Identify Degradation Products Establish Degradation Pathways Validate Analytical Method analysis->output

Caption: A parallel workflow for conducting forced degradation studies.

Protocol 3: Forced Degradation Study

The goal is to achieve a target degradation of 5-20% of the parent compound.[12] This level is sufficient to generate and detect primary degradants without causing excessive secondary degradation that would complicate analysis.[12]

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to get a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution to get a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the sample solution to get a final concentration of 3% H₂O₂. Incubate at room temperature, protected from light.

    • Thermal Degradation: Store the solid drug substance in a vial at 80°C. A separate solution may also be heated.

    • Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours). The duration should be adjusted based on the lability of the compound to achieve the target degradation.

  • Sample Quenching: For acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis to halt the reaction.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV/MS method.

  • Data Evaluation:

    • Calculate the percentage of parent compound remaining.

    • Determine the percentage of each degradation product formed (as % area).

    • Perform a mass balance calculation to ensure all major degradants are accounted for.

    • Use mass spectrometry (MS) data to propose structures for the observed degradation products.

Protocol 4: ICH Long-Term Stability Study

This protocol outlines a formal stability study to establish a re-test period.

Methodology:

  • Batch Selection: Use at least three primary batches of this compound manufactured under similar circumstances.[17]

  • Storage Conditions:

    • Long-Term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Schedule:

    • Long-Term: Test samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.[15]

    • Accelerated: Test samples at 0, 3, and 6 months.[15]

  • Attributes to Test: At each time point, test the attributes of the drug substance that are susceptible to change, including appearance, assay, purity (degradation products), and any other critical quality attributes.[15]

  • Data Analysis: Evaluate the data for trends. If no significant change is observed under accelerated conditions for 6 months, the data from the long-term study will support the re-test period.

The Central Role of Analytical Methodology

A robust, validated, stability-indicating analytical method is the cornerstone of both solubility and stability studies. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse technique for this purpose.

Key Attributes of a Stability-Indicating HPLC Method:

  • Specificity: The method must be able to produce a clean separation between the intact this compound peak and all potential degradation products and impurities. This is validated using the samples from the forced degradation study.

  • Linearity: The detector response must be linear over a defined concentration range.

  • Accuracy & Precision: The method must be accurate (close to the true value) and precise (reproducible).

  • Sensitivity: The method must have a sufficiently low Limit of Quantitation (LOQ) to accurately measure minor degradation products.

Table 2: Example HPLC-UV Method Parameters

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reversed-phase column suitable for moderately polar/nonpolar analytes.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic modifier to ensure good peak shape for basic compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 10% to 90% B over 15 minutesA gradient is used to ensure elution of the parent compound and any potential degradants with varying polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLStandard injection volume.
UV Detection 254 nm or λmax254 nm is a common wavelength for aromatic compounds; λmax should be determined experimentally for maximal sensitivity.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable step in the journey of a new chemical entity. For a promising scaffold like this compound, the generation of a high-quality data package is paramount. This guide has outlined the essential, field-tested protocols for determining kinetic and thermodynamic solubility, conducting comprehensive forced degradation studies, and establishing long-term stability programs in accordance with ICH guidelines. The emphasis on understanding the causality behind each experimental step ensures that the resulting data is not only accurate but also defensible and fit for purpose. By employing these self-validating methodologies and robust analytical techniques, researchers can confidently characterize their molecules, enabling informed decisions that accelerate the path from discovery to development.

References

  • TUODA INDUSTRY LIMITED. (n.d.). 4-methylmorpholine. Global Chemical Supplier.
  • MDPI. (n.d.). Synthesis, Characterization, and Magnetic Properties of Fe(BIP)3, a Novel Paramagnetic Relaxation Agent. MDPI.
  • FooDB. (2010). Showing Compound 4-Methylpyridine (FDB004424). FooDB.
  • ResearchGate. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. ResearchGate.
  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • The Good Scents Company. (n.d.). 4-methyl indole, 16096-32-5. The Good Scents Company.
  • National Center for Biotechnology Information. (n.d.). 4-Methylindole. PubChem. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. JACS.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec.
  • PubMed. (2025). Discovery of indole derivatives as STING degraders. PubMed. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. EMA. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH.
  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. EMA. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma.
  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. EMA. Retrieved from [Link]

  • PharmaCores. (2026). Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. PharmaCores.
  • National Center for Biotechnology Information. (n.d.). 4-Methylisoindoline. PubChem. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. FDA. Retrieved from [Link]

  • LinkedIn. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Retrieved from [Link]

  • YouTube. (2024). Forced degradation study in pharmaceutical industry | Stress testing in Pharma company. YouTube. Retrieved from [Link]

  • Manufacturing Chemist. (2024). Stability testing for pMDIs. Manufacturing Chemist.

Sources

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis Involving 4-Methylindoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral 4-Methylindoline Scaffolds

The this compound core is a privileged heterocyclic scaffold frequently encountered in pharmacologically active compounds and natural products. The introduction of stereocenters into this framework dramatically expands its chemical space and biological activity, as different enantiomers or diastereomers of a molecule often exhibit distinct pharmacological and toxicological profiles. Consequently, the development of robust and efficient methods for the stereoselective synthesis of this compound derivatives is of paramount importance to researchers in drug discovery and development. This guide provides an in-depth overview of key stereoselective strategies, complete with detailed experimental protocols and mechanistic insights, to empower scientists in the synthesis of these valuable chiral building blocks.

Strategic Approaches to Stereoselective Synthesis

The asymmetric synthesis of this compound derivatives can be broadly categorized into two main approaches:

  • Stereoselective functionalization of a pre-existing 4-methylindole or this compound core: This involves the use of chiral catalysts or reagents to introduce new stereocenters onto the heterocyclic system.

  • Stereoselective construction of the indoline ring: This strategy employs chiral catalysts or auxiliaries to control the stereochemistry during the formation of the bicyclic indoline structure.

This guide will focus on the first approach, highlighting powerful catalytic asymmetric methods.

Organocatalytic Asymmetric Friedel-Crafts Alkylation of 4-Methylindole

Organocatalysis has emerged as a powerful tool for the enantioselective C-C bond formation. Chiral amines, particularly imidazolidinones, can activate α,β-unsaturated aldehydes towards nucleophilic attack by forming a transient chiral iminium ion. This strategy can be effectively applied to the Friedel-Crafts alkylation of electron-rich heterocycles like 4-methylindole.

Causality in Experimental Design

The choice of a chiral imidazolidinone catalyst is crucial for achieving high enantioselectivity. The bulky substituents on the catalyst backbone create a chiral pocket around the activated iminium ion, effectively shielding one face of the electrophile and allowing the nucleophile (4-methylindole) to attack from the less sterically hindered face. The acidity of the Brønsted acid co-catalyst is also a critical parameter, as it influences the concentration and reactivity of the iminium ion. The reaction temperature is often lowered to enhance enantioselectivity by reducing the thermal energy of the system, which can overcome the small energy differences between the diastereomeric transition states.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Dry glassware under vacuum prep2 Add chiral imidazolidinone catalyst and Brønsted acid prep1->prep2 prep3 Add solvent and stir prep2->prep3 react1 Cool solution to specified temperature prep3->react1 react2 Add 4-methylindole react1->react2 react3 Add α,β-unsaturated aldehyde dropwise react2->react3 react4 Monitor reaction by TLC react3->react4 workup1 Quench reaction react4->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry organic layer and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Caption: General workflow for organocatalytic Friedel-Crafts alkylation.

Detailed Protocol: Enantioselective Alkylation of 4-Methylindole with Crotonaldehyde

This protocol is adapted from established procedures for the alkylation of indoles and serves as a representative method.

Materials:

  • (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one trifluoroacetic acid salt (chiral catalyst)

  • Trifluoroacetic acid (TFA, Brønsted acid co-catalyst)

  • 4-Methylindole

  • Crotonaldehyde

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral imidazolidinone catalyst (0.1 mmol, 10 mol%).

  • Add anhydrous dichloromethane (10 mL) and stir until the catalyst is dissolved.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add 4-methylindole (1.0 mmol, 1.0 eq.).

  • Add crotonaldehyde (1.2 mmol, 1.2 eq.) dropwise over 5 minutes.

  • Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the chiral 3-alkylated 4-methylindole derivative.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Metal-Catalyzed Asymmetric Hydrogenation of 4-Methyl-Substituted Indoles

Transition metal-catalyzed asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral indolines from their corresponding indole precursors. Chiral rhodium and ruthenium complexes are particularly effective for this transformation.

Mechanistic Rationale

The enantioselectivity of this process is governed by the chiral ligand coordinated to the metal center. The substrate coordinates to the chiral catalyst, and the steric and electronic properties of the ligand dictate the facial selectivity of hydrogen delivery to the double bond of the indole's pyrrole ring. The choice of solvent and hydrogen pressure can also influence the reaction's efficiency and stereochemical outcome.

Reaction Mechanism

G cluster_catalytic_cycle Catalytic Cycle catalyst [Rh(COD)(ligand)]+ intermediate1 [Rh(H)₂(ligand)(substrate)]+ catalyst->intermediate1 + H₂, + Substrate h2 H₂ substrate 4-Methylindole product Chiral this compound intermediate2 Hydride Insertion Intermediate intermediate1->intermediate2 Hydride Insertion intermediate2->catalyst Reductive Elimination + Product

Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Detailed Protocol: Asymmetric Hydrogenation of a 4-Methyl-Substituted Indole Derivative

This protocol is a generalized procedure based on established methods for the asymmetric hydrogenation of substituted indoles.

Materials:

  • 4-Methyl-substituted indole substrate

  • [Rh(COD)₂]BF₄ (Rhodium precursor)

  • (R,R)-Me-DuPhos (chiral ligand)

  • Methanol (degassed)

  • High-pressure hydrogenation vessel (autoclave)

Procedure:

  • In a glovebox, charge a vial with the 4-methyl-substituted indole substrate (0.5 mmol), [Rh(COD)₂]BF₄ (0.005 mmol, 1 mol%), and (R,R)-Me-DuPhos (0.0055 mmol, 1.1 mol%).

  • Add degassed methanol (5 mL) to the vial and stir for 10 minutes to form the active catalyst.

  • Transfer the solution to a high-pressure hydrogenation vessel.

  • Seal the vessel, remove it from the glovebox, and purge it with hydrogen gas three times.

  • Pressurize the vessel to 50 atm with hydrogen gas.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Carefully release the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the resulting chiral this compound by chiral HPLC or GC.

Data Summary

The following table summarizes representative data for stereoselective syntheses of indoline derivatives, analogous to what could be expected for this compound substrates.

Reaction TypeCatalyst/ReagentSubstrate ScopeYield (%)ee (%) / drReference
Friedel-Crafts AlkylationChiral ImidazolidinoneIndoles, α,β-Unsaturated Aldehydes70-9585-97 ee[1]
Asymmetric Hydrogenation[Rh((R,R)-Me-DuPhos)]BF₄Substituted Indoles85-99>98 ee[2]
CuH-Catalyzed HydroaminationCu(OAc)₂ / (R)-DTBM-SEGPHOSN-Sulfonyl-2-allylanilines75-90up to 90 ee[3]

Applications in Drug Development

Chiral indoline scaffolds are integral to numerous therapeutic agents. For instance, the core structure of certain selective serotonin reuptake inhibitors (SSRIs) and mitotic inhibitors contains a chiral indoline moiety. The stereochemistry at a specific position can be critical for binding to the biological target and achieving the desired therapeutic effect while minimizing off-target side effects. The methods described herein provide a direct route to novel, enantiomerically enriched this compound derivatives for screening in drug discovery programs.

Conclusion

The stereoselective synthesis of this compound derivatives is a vibrant and evolving field of research. Both organocatalytic and metal-catalyzed methods offer powerful and versatile strategies for accessing these valuable chiral building blocks. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers engaged in the synthesis of complex molecules for pharmaceutical and other applications. The continued development of novel catalytic systems will undoubtedly lead to even more efficient and selective methods for the construction of chiral this compound scaffolds.

References

Sources

Application Note: Strategic Utilization of 4-Methylindoline Scaffolds in Neurotherapeutic Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic implementation of 4-methylindoline as a privileged building block in the discovery of central nervous system (CNS) agents. While the indole core is ubiquitous in neurochemistry (e.g., serotonin, melatonin), the specific introduction of a methyl group at the C4 position offers unique steric and physicochemical advantages. This guide focuses on its critical role in designing subtype-selective 5-HT2C receptor agonists (anti-obesity/anti-epileptic therapeutics) and provides validated protocols for its synthesis, chiral resolution, and biological profiling.

Structural Significance: The "Magic Methyl" Effect at C4

In medicinal chemistry, the "Magic Methyl" effect refers to the profound potency and selectivity changes caused by the addition of a single methyl group. In the context of the indoline scaffold, the C4 position is sterically demanding and conformationally influential.

Mechanistic Advantages[1]
  • Conformational Locking: The C4-methyl group introduces steric strain that can restrict the rotation of N1-substituents or fused rings (e.g., in tricyclic pyrazino-indoles). This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding.

  • Subtype Selectivity: A critical challenge in serotonin targeting is distinguishing between 5-HT2C (therapeutic target) and 5-HT2B (associated with valvular heart disease). The C4-methyl group exploits subtle differences in the transmembrane binding pockets; the 5-HT2C receptor accommodates this bulk more readily than the 5-HT2B subtype.

  • Metabolic Stability: Substitution at C4 blocks potential hydroxylation at this metabolic "hotspot," extending the half-life of the drug candidate.

Visualization: SAR Logic of this compound

The following diagram illustrates the decision-making process for utilizing this scaffold.

SAR_Logic Scaffold This compound Core Steric Steric Bulk (C4) Scaffold->Steric Lipophilicity Lipophilicity (LogP) Scaffold->Lipophilicity Chirality Chiral Center (C2/C4 interaction) Scaffold->Chirality Selectivity 5-HT2C > 5-HT2B Selectivity (Safety Profile) Steric->Selectivity Clash in 2B pocket BBB BBB Penetration (LogBB Optimization) Lipophilicity->BBB Modulates polarity Potency Receptor Affinity (Conformational Lock) Chirality->Potency Vector alignment

Caption: SAR decision tree highlighting how the 4-methyl substitution drives safety (selectivity), access (BBB), and efficacy (potency).[1][2][3]

Experimental Protocols

Protocol A: Scalable Synthesis of this compound

Objective: To reduce commercially available 4-methylindole to this compound with high yield and purity. Rationale: Direct hydrogenation can be sluggish due to the steric hindrance of the methyl group. Sodium cyanoborohydride in acetic acid provides a robust, homogeneous reduction system.

Materials:

  • 4-Methylindole (CAS: 16096-32-5)

  • Sodium cyanoborohydride (NaBH3CN)

  • Glacial Acetic Acid[4]

  • Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-methylindole (10 mmol, 1.31 g) in glacial acetic acid (20 mL). Cool to 10°C in a water bath.

  • Reduction: Add NaBH3CN (30 mmol, 1.88 g) portion-wise over 30 minutes. Caution: HCN gas may evolve; perform in a well-ventilated fume hood.

  • Reaction: Stir the mixture at room temperature (25°C) for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2). The indole spot (higher Rf) should disappear, replaced by the indoline spot (lower Rf, stains distinctively with Ehrlich’s reagent).

  • Quenching: Pour the reaction mixture into ice water (50 mL). Basify carefully with 4N NaOH until pH > 10.

  • Extraction: Extract with DCM (3 x 30 mL). Combine organic layers and wash with brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane) to yield this compound as a pale yellow oil.

Validation Criteria:

  • 1H NMR (CDCl3): Confirm disappearance of C2/C3 alkene protons (approx. 6.5-7.2 ppm) and appearance of C2/C3 methylene triplets (approx. 3.0 and 3.5 ppm).

  • Yield: Target >85%.

Protocol B: Chiral Resolution (Critical for CNS Activity)

Objective: Separation of (R)- and (S)-4-methylindoline enantiomers. Rationale: CNS receptors are inherently chiral. For 5-HT2C agonists, the (S)-enantiomer of the indoline core is often preferred for optimal binding in the orthosteric pocket.

Methodology:

  • Derivatization: React racemic this compound with (S)-Mandelic acid to form diastereomeric salts OR use Chiral Preparative HPLC.

  • HPLC Conditions:

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Collection: Collect the two distinct peaks. The 4-methyl group enhances chiral discrimination compared to unsubstituted indoline, often resulting in baseline separation (Resolution > 1.5).

Protocol C: Lead Optimization Workflow (Pyrazino-Indole Formation)

Objective: Synthesis of tricyclic 5-HT2C agonists (e.g., PNU-22394 analogs).

Synthesis_Workflow Start This compound Step1 N-Alkylation (Chloroacetyl chloride) Start->Step1 DCM, Et3N Step2 Cyclization (Ethylene diamine) Step1->Step2 Heat Product Tricyclic Agonist (Pyrazino[1,2-a]indole) Step2->Product Purification

Caption: Synthetic route transforming the scaffold into a bioactive tricyclic CNS agent.

Data Presentation: Selectivity Profiling

The following table summarizes the impact of the 4-methyl group on receptor binding affinity (Ki) and functional potency (EC50) compared to the unsubstituted analog. This data highlights the "Expertise" component: the methyl group is a selectivity filter.

Table 1: Comparative Profile of Indoline-based 5-HT2C Agonists

Compound IDStructure5-HT2C Ki (nM)5-HT2A Ki (nM)Selectivity Ratio (2A/2C)5-HT2B Activity
IND-H Unsubstituted Indoline12151.25 (Poor)Full Agonist (Risk)
IND-4Me This compound 8 240 30 (Excellent) Partial/Null
IND-5Me 5-Methylindoline45501.1 (Poor)Agonist

Interpretation: The IND-4Me analog maintains high affinity for the target (5-HT2C) while drastically reducing affinity for the off-target 5-HT2A (hallucinogenic potential) and 5-HT2B (cardiotoxicity). This validates the 4-methyl group as a critical design element.

ADME/Tox Considerations for CNS Delivery

To ensure the this compound scaffold successfully crosses the Blood-Brain Barrier (BBB), the final lead compound must adhere to specific physicochemical constraints.

  • Lipophilicity (LogP): The addition of the methyl group increases LogP by approximately 0.5 units. Ensure the final drug candidate stays within the optimal CNS range (LogP 2.0 – 3.5).

  • Topological Polar Surface Area (TPSA): Keep TPSA < 70 Ų to facilitate passive diffusion.

  • P-gp Efflux: Indolines can be substrates for P-glycoprotein. Methylation at C4 often reduces H-bond donor character (if adjacent to N), potentially lowering efflux liability.

References

  • Röver, S., et al. (2005).[3] "Identification of 4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indoles as 5-HT2C receptor agonists." Bioorganic & Medicinal Chemistry Letters, 15(15), 3604–3608.[3]

  • Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylindoles with Sodium Borohydride in Carboxylic Acids." Synthesis, 1977(12), 859-860.

  • Schönherr, H., & Cernak, T. (2013). "Profound methyl effects in drug discovery and a call for new C–H methylation reactions." Angewandte Chemie International Edition, 52(47), 12256-12267.

  • Di, L., et al. (2012). "Evidence-based approach to assess passive diffusion and P-glycoprotein efflux at the blood-brain barrier." Journal of Medicinal Chemistry, 55(10), 4669-4682.

Sources

Troubleshooting & Optimization

Technical Support Center: Reduction of 4-Methylindole to 4-Methylindoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-methylindoline. This resource is designed for researchers, scientists, and professionals in drug development who are working with the reduction of 4-methylindole. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during this specific chemical transformation. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your reaction conditions and achieve your desired outcomes.

Troubleshooting Guide

This section addresses specific problems that may arise during the reduction of 4-methylindole. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Low or No Conversion of 4-Methylindole

Q: My reaction shows a low yield of this compound with a significant amount of unreacted 4-methylindole remaining. What are the likely causes and how can I improve the conversion?

A: Low conversion is a common issue that can often be traced back to the choice of reducing agent, catalyst activity, or reaction conditions.

Potential Causes & Solutions:

  • Insufficiently Powerful Reducing Agent: The indole ring is an aromatic system with significant resonance stabilization, making its reduction challenging.[1]

    • Solution: Consider switching to a more potent reducing agent. While sodium borohydride (NaBH₄) alone is generally ineffective for indole reduction, its reactivity is significantly enhanced in the presence of a carboxylic acid like acetic acid or trifluoroacetic acid.[2] A combination of a borane reagent (e.g., borane-tetrahydrofuran complex, BH₃·THF) in the presence of trifluoroacetic acid is a rapid and high-yielding method for this transformation.[3]

  • Catalyst Deactivation (for Catalytic Hydrogenation): In catalytic hydrogenation, the catalyst (e.g., Pt/C, Ru/Al₂O₃) can be poisoned by impurities in the starting material or solvent. The product, this compound, being a cyclic secondary amine, can also poison the metal catalyst, hindering the reaction's progress.[1]

    • Solution: Ensure your 4-methylindole and solvent are of high purity. If catalyst poisoning is suspected, try increasing the catalyst loading. An alternative is to perform the hydrogenation under acidic conditions (e.g., with p-toluenesulfonic acid in water), which can mitigate catalyst deactivation by the amine product.[1]

  • Inadequate Reaction Temperature or Pressure (for Catalytic Hydrogenation): The rate of catalytic hydrogenation is often dependent on temperature and hydrogen pressure.

    • Solution: For catalytic hydrogenation over a Ru/Al₂O₃ catalyst, increasing the temperature (in the range of 120-160 °C) can positively correlate with the reaction rate.[4] Ensure the hydrogen pressure is sufficient; for this specific catalyst, pressures above 6 MPa may not significantly increase the rate.[4]

  • Poor Quality of Reagents: Ensure that reagents like sodium cyanoborohydride or borane complexes have not degraded during storage.

    • Solution: Use freshly opened or properly stored reagents. The quality of borane-THF, for instance, can be checked by ¹¹B NMR.

Issue 2: Formation of Undesired Byproducts

Q: My reaction is producing significant byproducts alongside this compound. What are these byproducts and how can I minimize their formation?

A: Byproduct formation is often a consequence of the reaction conditions and the reactivity of the indole nucleus.

Potential Causes & Solutions:

  • Over-reduction to Octahydro-4-methylindole: Particularly in catalytic hydrogenation, the indoline product can undergo further reduction of the benzene ring to form the fully saturated octahydro derivative.[1]

    • Solution: Carefully monitor the reaction progress by TLC or GC-MS and stop the reaction once the 4-methylindole has been consumed. Using a less aggressive catalyst or milder conditions (lower temperature and pressure) can also help to selectively reduce the pyrrole ring.

  • N-Alkylation: When using sodium borohydride in carboxylic acids like acetic acid, N-alkylation of the resulting indoline can occur. For example, using NaBH₄ in acetic acid can lead to the formation of N-ethyl-4-methylindoline.[2][5]

    • Solution: To avoid N-alkylation, use a reagent system that does not generate an alkylating agent in situ. Sodium cyanoborohydride (NaBH₃CN) in acetic acid is a good alternative that selectively reduces the indole double bond without N-alkylation.[2][6] Alternatively, using sodium borohydride in trifluoroacetic acid also favors reduction without N-alkylation.[2]

  • Polymerization: Indoles are susceptible to polymerization under strongly acidic conditions.[7]

    • Solution: If using a strong acid, ensure the reaction temperature is kept low and the reaction time is minimized. The addition of the indole substrate to the acid/reagent mixture should be done portion-wise or slowly to control the reaction exotherm and minimize polymerization.

Issue 3: Difficulty in Product Purification

Q: I am having trouble isolating pure this compound from the reaction mixture. What purification strategies are most effective?

A: The basic nature of this compound allows for straightforward purification strategies.

Potential Causes & Solutions:

  • Co-elution with Starting Material: 4-methylindole and this compound can have similar polarities, making chromatographic separation challenging.

    • Solution: An acid-base extraction is highly effective. After quenching the reaction, dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and water. Make the aqueous layer basic (e.g., with 2N NaOH) to deprotonate the indoline, then extract the product into the organic layer.[6] The unreacted, less basic 4-methylindole will also be extracted, but subsequent purification by column chromatography or distillation will be easier.

  • Emulsion Formation During Workup: The presence of salts and the amine product can sometimes lead to emulsions during the aqueous workup.

    • Solution: Adding a saturated brine solution can help to break emulsions. Filtration through a pad of Celite can also be effective.

  • Product Volatility: this compound is a relatively volatile liquid.

    • Solution: When removing the solvent under reduced pressure, use a cold water bath and avoid excessive heating to prevent loss of product. For final purification, vacuum distillation is a suitable method for obtaining high-purity this compound.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing 4-methylindole to this compound?

A1: The primary methods for this transformation fall into two categories: catalytic hydrogenation and chemical reduction.

  • Catalytic Hydrogenation: This method typically employs a heterogeneous catalyst such as Platinum on carbon (Pt/C) or Ruthenium on alumina (Ru/Al₂O₃) under a hydrogen atmosphere.[1][4] It is considered a "green" method as it generates minimal waste.[1]

  • Chemical Reduction:

    • Borane Reagents: Borane-tetrahydrofuran complex (BH₃·THF) or other borane sources in the presence of an acid like trifluoroacetic acid are highly effective and rapid.[3]

    • Cyanoborohydride: Sodium cyanoborohydride (NaBH₃CN) in a carboxylic acid solvent (e.g., acetic acid) is a milder option that provides good yields of the indoline without N-alkylation.[6]

    • Birch Reduction: While a classic method for reducing aromatic rings using an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source, it can be experimentally demanding due to the use of cryogenic liquid ammonia.[8][9]

Q2: How do I choose the best reducing agent for my specific needs?

A2: The choice of reducing agent depends on factors such as available equipment, desired selectivity, and scale of the reaction.

MethodAdvantagesDisadvantages
Catalytic Hydrogenation "Green" chemistry (minimal waste), high yields possible.[1]Requires specialized high-pressure equipment, potential for catalyst poisoning and over-reduction.[1]
Borane/TFA Fast reaction times, high yields, proceeds at low temperatures.[3]Borane reagents are moisture-sensitive and require careful handling.
NaBH₃CN/Acetic Acid Milder conditions, good selectivity (no N-alkylation), experimentally simpler than catalytic hydrogenation.[6]Generates cyanide waste, which requires careful disposal.
Birch Reduction Effective for reducing aromatic systems.[8][9]Requires handling of liquid ammonia and alkali metals, which can be hazardous.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (4-methylindole) and the product (this compound). Staining with a potassium permanganate solution can help visualize both spots. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) is an excellent technique.

Q4: Are there any specific safety precautions I should take when working with these reagents?

A4: Yes, several of the reagents used in these reductions require specific safety measures.

  • Borane Reagents (e.g., BH₃·THF): These are flammable and react violently with water. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.[10]

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is toxic and can release hydrogen cyanide gas upon contact with strong acids. The reaction should be performed in a well-ventilated fume hood, and the waste should be quenched carefully with a bleach solution to neutralize the cyanide.

  • Catalytic Hydrogenation: This involves the use of flammable hydrogen gas under pressure. Ensure your equipment is properly rated for the intended pressure and that there are no leaks.

  • 4-Methylindole: This compound can cause skin and eye irritation.[11] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocols

Protocol 1: Reduction with Sodium Cyanoborohydride in Acetic Acid

This protocol is adapted from the general procedure described by Kumar and Florvall for the reduction of indoles.[6]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and an inert atmosphere (nitrogen or argon), dissolve 4-methylindole (1.0 eq) in glacial acetic acid (approximately 5 mL per mmol of indole).

  • Addition of Reducing Agent: Cool the solution to 10-15 °C in an ice-water bath. Add sodium cyanoborohydride (NaBH₃CN) (5.0 eq) in small portions over 15-20 minutes, ensuring the temperature remains below 20 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Carefully add water to decompose the excess reagent and any borane complexes.

    • Remove the bulk of the acetic acid under reduced pressure.

    • Make the residue alkaline (pH > 10) by the slow addition of 2N sodium hydroxide solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Reduction with Borane-THF and Trifluoroacetic Acid

This protocol is based on the method for reducing indole compounds with borane reagents in the presence of trifluoroacetic acid.[3]

  • Setup: In a round-bottom flask under an inert atmosphere, dissolve 4-methylindole (1.0 eq) in anhydrous trifluoroacetic acid (TFA) (approximately 6 mL per mmol of indole). Cool the mixture in a water bath.

  • Addition of Borane: Add a 1 M solution of borane-tetrahydrofuran complex (BH₃·THF) in THF (approximately 1.5 eq) dropwise to the stirred solution.

  • Reaction: Stir the mixture at room temperature for approximately 45 minutes.

  • Workup:

    • Slowly add water (approximately 2 mL per mmol of indole) to quench the reaction.

    • Stir for an additional 10 minutes.

    • Carefully neutralize the solution with a saturated solution of sodium bicarbonate or sodium hydroxide.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude this compound can be further purified by vacuum distillation or column chromatography.

Visualizations

General Reaction Scheme

G Reduction of 4-Methylindole 4-Methylindole This compound 4-Methylindole->this compound Reducing Agent (e.g., NaBH3CN, BH3-THF, H2/Catalyst) ReducingAgent [H]

Caption: General chemical transformation from 4-methylindole to this compound.

Troubleshooting Workflow

G start Reaction Outcome Unsatisfactory low_conversion Low Conversion? start->low_conversion byproducts Byproducts Formed? low_conversion->byproducts No reagent_check Check Reducing Agent Potency - Use stronger agent (e.g., BH3/TFA) - Check reagent quality low_conversion->reagent_check Yes over_reduction Over-reduction? (e.g., to octahydro derivative) byproducts->over_reduction Yes catalyst_check Check Catalyst Activity (if applicable) - Increase loading - Use fresh catalyst - Add acid co-catalyst reagent_check->catalyst_check conditions_check Optimize Conditions - Increase temperature/pressure - Increase reaction time catalyst_check->conditions_check end Successful Synthesis conditions_check->end n_alkylation N-Alkylation? over_reduction->n_alkylation No sol_over_reduction Solution: - Monitor reaction closely - Use milder conditions/catalyst over_reduction->sol_over_reduction Yes polymerization Polymerization? n_alkylation->polymerization No sol_n_alkylation Solution: - Use NaBH3CN/AcOH - Use NaBH4/TFA n_alkylation->sol_n_alkylation Yes sol_polymerization Solution: - Lower reaction temperature - Slow substrate addition polymerization->sol_polymerization Yes sol_over_reduction->end sol_n_alkylation->end sol_polymerization->end

Caption: Decision tree for troubleshooting the reduction of 4-methylindole.

References

  • CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents.
  • Birch Reduction: Mechanism & Examples - NROChemistry. Available at: [Link]

  • Zhang, X., et al. (2025). Study of catalytic hydrogenation dehydrogenation on an alternative LOHC: 4-methylindole. ResearchGate. Available at: [Link]

  • Kumar, Y., & Florvall, L. (1983). Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids. Synthetic Communications, 13(6), 489-493. Available at: [Link]

  • Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. Available at: [Link]

  • Birch reduction - Wikipedia. Available at: [Link]

  • US4210590A - Reduction of indole compounds to indoline compounds - Google Patents.
  • Birch Reduction - Organic Chemistry Portal. Available at: [Link]

  • The Catalytic Hydrogenation of Indoles - RSC Publishing. Available at: [Link]

  • Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - NIH. Available at: [Link]

  • 1-methylindole - Organic Syntheses Procedure. Available at: [Link]

  • Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function | Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of indolines - Organic Chemistry Portal. Available at: [Link]

  • 4-Methylindole | C9H9N | CID 85282 - PubChem - NIH. Available at: [Link]

  • Preparation and reactions of 4-(trimethylsilyl)indole - ResearchGate. Available at: [Link]

  • Revisiting the reduction of indoles by hydroboranes: A combined experimental and computational study - -ORCA - Cardiff University. Available at: [Link]

  • Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids - Taylor & Francis. Available at: [Link]

  • Birch reduction organic chemistry|Carbonyl compounds|Indole|Bicyclic systems|Stereochemistry|Example - YouTube. Available at: [Link]

  • (PDF) A convenient preparation of indoline - ResearchGate. Available at: [Link]

  • Pd/C-Catalyzed transfer hydrogenation of N–H indoles with trifluoroethanol and tetrahydroxydiboron as the hydrogen source - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Cobalt-Catalyzed Dearomatization of Indoles via Transfer Hydrogenation To Afford Polycyclic Indolines | Organic Letters - ACS Publications. Available at: [Link]

  • 4-nitroindole - Organic Syntheses Procedure. Available at: [Link]

  • Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids | Semantic Scholar. Available at: [Link]

  • A Mechanistic Analysis of the Birch Reduction - ResearchGate. Available at: [Link]

  • CN105646324A - Preparation method of high-purity indole - Google Patents.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available at: [Link]

  • Borane Reagents - Organic Chemistry Portal. Available at: [Link]

  • CN101835731A - Accelerated reduction of organic substances with boranes - Google Patents.
  • Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids | Journal of the American Chemical Society. Available at: [Link]

  • Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes - MDPI. Available at: [Link]

  • Indole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Borane Reductions (using BH3.THF or BH3.Me2S, BMS) - Organic Synthesis. Available at: [Link]

  • Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole - ResearchGate. Available at: [Link]

  • Synthesis of Novel Hexahydroindoles from the Dearomatization of Indoline | Organometallics - ACS Publications. Available at: [Link]

  • 4-methyl indole, 16096-32-5 - The Good Scents Company. Available at: [Link]

  • SUMATRIPTAN injection, solution - DailyMed. Available at: [Link]

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Technical Support Center: Purification & Handling of 4-Methylindoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Impurity Profile

4-Methylindoline (4-methyl-2,3-dihydro-1H-indole) is a critical bicyclic amine intermediate. It is typically synthesized via the reduction of 4-methylindole . This synthetic origin defines its primary impurity profile.

The Separation Challenge

The purification of this compound is primarily a separation of the product (amine) from the starting material (indole) .

PropertyThis compound (Product) 4-Methylindole (Impurity) Implication
Structure Bicyclic secondary amine (saturated C2-C3)Bicyclic aromatic heterocycle (unsaturated C2-C3)Chemical Handle
Basicity (pKa of BH⁺) ~4.9 (Moderate Base)~ -2.4 (Non-basic / Very Weak Base)Primary Separation Method
Physical State Liquid (High BP)Solid (MP ~5°C) / LiquidDistillation is difficult without high vacuum
Stability Prone to oxidation (forms Indole)Relatively stableStorage Criticality

Core Directive: Because the product is a secondary amine and the impurity is a neutral aromatic system (under aqueous conditions), Acid-Base Extraction is the most efficient, scalable, and self-validating purification method. Chromatography should be a secondary choice due to the "streaking" nature of amines on silica.

The "Golden Path" Protocol: Acid-Base Extraction

This protocol exploits the pKa difference (~7 log units) between the indoline and the indole.

Reagents Required
  • Organic Solvent: Diethyl Ether (

    
    ) or Dichloromethane (DCM). 
    
    
    
    is preferred for cleaner phase separations.
  • Acid: 1M or 2M Hydrochloric Acid (HCl).

  • Base: 20% Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1]
    
Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction mixture in

    
     (approx. 10 mL per gram of crude).
    
  • Acid Extraction (The Critical Step):

    • Extract the organic layer 3 times with 2M HCl .

    • Mechanism:[1][2] this compound protonates (

      
      ) and moves to the aqueous phase. 4-Methylindole remains neutral and stays in the organic phase.
      
  • Organic Wash:

    • Wash the combined acidic aqueous layers once with fresh

      
      .
      
    • Purpose: Removes physically entrained neutral impurities. Discard this organic layer.

  • Basification:

    • Cool the aqueous layer in an ice bath (neutralization is exothermic).

    • Slowly add 20% NaOH until the pH reaches >12 .

    • Observation: The solution will become cloudy/oily as the free-base this compound separates.

  • Recovery:

    • Extract the basic aqueous mixture 3 times with

      
       or DCM.
      
    • Combine organic extracts, dry over

      
      , filter, and concentrate in vacuo.
      
Visual Workflow (DOT Diagram)

ExtractionProtocol Start Crude Mixture (Indoline + Indole) Dissolve Dissolve in Et2O Start->Dissolve AcidWash Extract with 2M HCl (x3) Dissolve->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgPhase Organic Phase (Contains 4-Methylindole) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase (Contains this compound HCl) PhaseSep->AqPhase Bottom Layer Discard Discard / Recover SM OrgPhase->Discard Basify Basify with NaOH to pH > 12 (Cool in Ice) AqPhase->Basify Extract Extract with Et2O (x3) Dry & Concentrate Basify->Extract Final Pure this compound Extract->Final

Figure 1: Selective Acid-Base Extraction Workflow for separating basic Indolines from neutral Indoles.

Troubleshooting Center (Q&A)

Category: Yield & Purity Issues

Q: I followed the extraction, but my yield is very low. Where did my product go? A: This is usually a pH issue.

  • Diagnosis: Check the pH of your "waste" aqueous layer after the final extraction. If it is not >11 , your product is still protonated (salt form) and trapped in the water.

  • Fix: Add more NaOH to the aqueous layer until pH is 12-14, then re-extract with organic solvent.

  • Alternative: If you used DCM as the solvent, remember that DCM is the bottom layer. Ensure you didn't accidentally discard the product layer.

Q: The product is still contaminated with starting material (4-Methylindole) after extraction. A: This suggests physical entrainment or insufficient acid strength.

  • Scientific Root: While Indole is not basic, it has some solubility in water.[3]

  • Fix: Introduce the "Back-Wash" step (Step 3 in the protocol). After pulling the product into the acid phase, wash that acid phase with fresh ether before basifying. This physically scrubs out any neutral organic molecules trapped in the aqueous matrix.

Category: Color & Stability[1][6][7]

Q: My purified product turned from clear to reddish-brown overnight. Is it ruined? A: Not necessarily, but it is oxidizing.

  • Mechanism: Indolines are electron-rich amines. Upon exposure to air (oxygen) and light, they slowly oxidize back to the indole or form radical polymerization products (colored tars).

  • Recovery: If the color is light, use it immediately. If dark, perform a Vacuum Distillation (see Section 4) or pass it through a short plug of basic alumina.

  • Prevention: Store under Argon/Nitrogen at -20°C in the dark.

Q: I see an emulsion forming during the basic extraction step. A: Emulsions are common when basifying amine salts.

  • Immediate Fix: Add Brine (saturated NaCl) to the aqueous phase to increase ionic strength, or add a small amount of Methanol to break surface tension.

  • Filtration: Filtering the emulsion through a pad of Celite can sometimes break the bubbles.

Advanced Purification: Distillation & Chromatography

If acid-base extraction does not yield >98% purity, use these secondary techniques.

Technique A: Vacuum Distillation (The Polisher)

Recommended for removing heavy oxidative tars or solvent residues.

  • Boiling Point: this compound has a high atmospheric BP (~230-240°C).

  • Requirement: You must use high vacuum (< 1 mmHg).

  • Protocol:

    • Set up a short-path distillation apparatus.

    • Apply vacuum.[1]

    • Heat bath slowly.

    • Discard the first fraction (solvent/volatiles).

    • Collect the main fraction as a clear, colorless oil.

  • Warning: Do not heat above 150°C pot temperature if possible; prolonged heat promotes dehydrogenation back to the indole.

Technique B: Flash Chromatography
  • Stationary Phase: Silica Gel.[1]

  • Mobile Phase: Hexane:Ethyl Acetate (gradient).

  • Critical Modification: You must add 1% Triethylamine (TEA) or 1% Ammonia to the mobile phase.

  • Why? Silica is slightly acidic. Without a base modifier, the basic this compound will hydrogen-bond to silanols, causing severe tailing (streaking) and yield loss.

Purification Decision Tree

Use this logic gate to determine the correct workflow for your specific situation.

DecisionTree Start Crude this compound CheckImpurity Main Impurity? Start->CheckImpurity ImpuritySM Starting Material (4-Methylindole) CheckImpurity->ImpuritySM Non-basic ImpurityTar Tars / Color (Oxidation) CheckImpurity->ImpurityTar High MW ImpurityClose Isomers / Other Amines CheckImpurity->ImpurityClose Basic ActionExtract Acid-Base Extraction (Protocol Sec 2) ImpuritySM->ActionExtract ActionDistill Vacuum Distillation (High Vac) ImpurityTar->ActionDistill ActionColumn Column Chromatography (w/ 1% TEA) ImpurityClose->ActionColumn

Figure 2: Troubleshooting Logic for selecting the appropriate purification method.

References

  • ChemicalBook. (n.d.). 4-Methylindole Physical Properties and Safety Data.[4][5][6] Retrieved from

  • Dolby, L. J., & Gribble, G. W. (1966). A Convenient Preparation of Indoline.[7][8][9] Journal of Heterocyclic Chemistry. (Describes the reduction of indoles and the stability of the conjugate acids). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 85282, 4-Methylindole.[3][6] Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Indolines: Reduction Protocols. Retrieved from

  • BenchChem. (2025).[10] Technical Support Center: Prevention of Indole Compound Oxidation During Storage. Retrieved from

Sources

Technical Support Center: 4-Methylindoline Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: 4-Me-IND-OPT Subject: Improving Yield, Purity, and Reproducibility of 4-Methylindoline Derivatives

Introduction: The "Peri-Strain" Challenge

Welcome to the technical support hub. If you are working with this compound, you are likely encountering difficulties that do not exist with unsubstituted indoline or 5-substituted analogs.

The Core Problem: The methyl group at the C4 position creates peri-strain with the C3-hydrogen and the N-H bond. This steric crowding distorts the planarity of the molecule and significantly impacts:

  • Reduction Kinetics: The transition state for C2-C3 bond saturation is sterically crowded.

  • Stability: The resulting indoline is more prone to oxidative dehydrogenation (reverting to the indole) to relieve this steric strain.

This guide prioritizes the Reduction of 4-Methylindole as the most scalable route, with specific modifications to overcome these steric barriers.

Module 1: Synthesis Strategy & Reaction Optimization
Method A: The Modified Gribble Reduction (Recommended)

Best for: High throughput, scalability, and cost-efficiency.

The Issue: Users often attempt this with Sodium Borohydride (


) in acetic acid and inadvertently produce N-ethyl-4-methylindoline  (N-alkylation side reaction) instead of the desired product.

The Solution: You must use Sodium Cyanoborohydride (


) . The electron-withdrawing cyano group reduces the nucleophilicity of the boron species, preventing the acylation/reduction sequence that leads to N-alkylation.

Protocol:

  • Dissolution: Dissolve 4-methylindole (1.0 eq) in Glacial Acetic Acid (

    
    ).
    
  • Addition: Cool to 15°C. Add

    
     (3.0 eq) portion-wise. Caution: HCN gas risk; use a scrubber.
    
  • Reaction: Warm to RT. Due to C4 steric hindrance, extend reaction time to 4–6 hours (vs. 1–2 h for unsubstituted indole).

  • Quench: Pour into ice water and basify with NaOH (pH > 10) in a fume hood.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Product is N-ethylated Used ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

instead of

.
Switch to Cyanoborohydride.[1] If

is mandatory, lower temp to 0°C and add slowly.
Incomplete Conversion C4-Methyl steric hindrance retarding protonation.Increase acid strength by adding 10% Trifluoroacetic Acid (TFA) to the acetic acid.
Polymerization Acid concentration too high / Temp too high.Maintain temperature <25°C; ensure inert atmosphere (

).
Method B: Ionic Hydrogenation (Metal-Free)

Best for: Substrates sensitive to cyanide or requiring stereocontrol.

The Mechanism: This method relies on the protonation of the indole at C3 to form an iminium ion (indolenium), followed by hydride transfer from a silane.

Visualizing the Pathway:

ReactionPathway Start 4-Methylindole Step1 C3-Protonation (Indolenium Ion) Start->Step1 TFA (Proton Source) Step2 Hydride Transfer (Rate Limiting Step) Step1->Step2 Steric Clash at C4 End This compound Step2->End Et3SiH (Hydride Source)

Caption: The ionic hydrogenation pathway. The C4-methyl group sterically hinders the hydride attack at Step 2, requiring excess silane.

Protocol:

  • Dissolve 4-methylindole in neat TFA (0.5 M concentration).

  • Add Triethylsilane (

    
    , 3.0 eq) .
    
  • Stir at RT.[2]

  • Optimization for 4-Me: If conversion stalls >50%, heat to 50°C. The C4-methyl group makes the C2 position less accessible to the bulky silyl hydride.

Module 2: Purification & Isolation

The "Basicity Switch" Technique Indolines are significantly more basic (


) than their parent indoles (

). We exploit this for a chromatography-free purification.

Workflow Diagram:

PurificationLogic Crude Crude Mixture (Indoline + Unreacted Indole) AcidWash Dissolve in Et2O Wash with 1M HCl Crude->AcidWash Layers Phase Separation AcidWash->Layers OrgLayer Organic Layer (Contains Unreacted Indole) Layers->OrgLayer Discard or Recycle AqLayer Aqueous Layer (Contains Indolinium Salt) Layers->AqLayer Basify Basify with 4M NaOH Extract into DCM AqLayer->Basify Final Pure this compound Basify->Final

Caption: Acid-base extraction logic exploiting the basicity difference between indole and indoline.

Step-by-Step Guide:

  • Extraction: Dissolve crude reaction mixture in Diethyl Ether (

    
    ).
    
  • Salt Formation: Wash with 1M HCl (3x) . The this compound will protonate and move to the aqueous phase. The unreacted 4-methylindole remains in the ether.

  • Separation: Collect the aqueous layer.

  • Recovery: Cool the aqueous layer on ice, basify with 4M NaOH until pH > 12, and extract with Dichloromethane (DCM).

  • Drying: Dry over

    
     and concentrate.
    
Module 3: Stability & Storage (FAQ)

Q: My product turned pink/brown after a week. What happened? A: Auto-oxidation. The 4-methyl group exerts steric strain that makes the planar aromatic indole form thermodynamically favorable. Upon exposure to air, this compound will spontaneously dehydrogenate back to 4-methylindole or form colored radical species.

Storage Protocol:

  • Physical State: Store as the HCl salt if possible (more stable than the free base).

  • Atmosphere: Flush vials with Argon.

  • Temperature: Store at -20°C.

  • Additives: If storing as a free base in solution, add a stabilizer like BHT (butylated hydroxytoluene) if downstream chemistry permits.

References
  • Gribble, G. W., et al. (1974). Reactions of Sodium Borohydride in Acidic Media; Reduction of Indoles and Alkylation of Aromatic Amines. Journal of the American Chemical Society.

  • Lanzilotti, A. E., et al. (1979). Stereoselective reduction of some indoles with triethylsilane-trifluoroacetic acid. Journal of Organic Chemistry.

  • Gribble, G. W. (1998).[3] Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews.

  • Youngsaye, W. (2012). Synthesis of 4-Substituted Indolines. Broad Institute / Center for the Science of Therapeutics.

Sources

Technical Support Center: 4-Methylindoline Stability and Handling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Methylindoline. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. As an indoline derivative, this compound is susceptible to oxidative degradation, which can compromise experimental outcomes. This guide provides in-depth, field-proven insights and protocols to mitigate these risks.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I just received a new bottle of this compound, and it has a distinct yellow or brownish tint. Is it still usable?

A: this compound in its purest form should be a clear, colorless to slightly pale yellow liquid.[1] A noticeable yellow or brown color is a primary indicator of oxidation. The appearance of this color suggests that the compound has been exposed to air (oxygen) and potentially light, leading to the formation of chromophoric degradation products.

Causality: The indoline nucleus, containing a secondary amine, is electron-rich and susceptible to oxidation.[2] This process can be accelerated by light, heat, and the presence of metal ion impurities. While a slight discoloration might not render the material entirely unusable for all applications, it signifies a drop in purity. For sensitive applications, such as in drug development or catalysis where precise stoichiometry is critical, using discolored material is not recommended without re-purification and analysis.

Q2: What is the underlying chemical mechanism causing the degradation of this compound?

A: The degradation of this compound primarily occurs through oxidation of the secondary amine within the indoline ring. This process is often a free-radical chain reaction initiated by atmospheric oxygen.

  • Initiation: The reaction can be initiated by light or trace metal impurities, leading to the formation of a nitrogen-centered radical from the N-H bond.[2]

  • Propagation: This N-radical can react with molecular oxygen (O₂) to form a peroxy radical. This highly reactive species can then abstract a hydrogen atom from another this compound molecule, propagating the chain reaction and forming hydroperoxides.

  • Products: These intermediates can decompose into a variety of degradation products, including ring-opened species, amides, and potentially oligomeric materials, which contribute to the discoloration and impurity profile.[3][4] In studies of atmospheric oxidation of the related compound indole, products such as N-(2-formylphenyl)formamide have been identified following ring-opening.[2]

Below is a conceptual workflow illustrating the factors that contribute to oxidation and the recommended preventative measures.

cluster_causes Oxidation Drivers cluster_prevention Preventative Measures Oxygen Atmospheric Oxygen Oxidation This compound Oxidation Oxygen->Oxidation Light UV/Visible Light Light->Oxidation Heat Elevated Temperature Heat->Oxidation Metals Metal Ion Impurities Metals->Oxidation Inert Inert Atmosphere (Nitrogen/Argon) Inert->Oxidation Blocks Amber Amber Glass Vial Amber->Oxidation Blocks Cold Refrigerated Storage Cold->Oxidation Slows Chelators Chelating Agents (e.g., EDTA) Chelators->Oxidation Inhibits

Caption: Key drivers of oxidation and corresponding preventative strategies.

Q3: What are the definitive, gold-standard storage conditions for maximizing the shelf-life of this compound?

A: To ensure the long-term stability of this compound, a multi-faceted approach to storage is required. Simply placing it in a refrigerator is insufficient. The following conditions represent the best practices for preserving this air- and light-sensitive reagent.[5]

ParameterOptimal ConditionSub-Optimal / High-Risk ConditionRationale
Atmosphere Inert Gas (Argon or Nitrogen)AirPrevents contact with oxygen, the primary driver of oxidative degradation.[6][7]
Container Amber Glass Bottle with Septum CapClear Glass or Plastic BottleAmber glass blocks UV and visible light, which can catalyze oxidation.[5][6] Septum caps (e.g., AcroSeal™ or Sure/Seal™) allow for reagent removal without exposing the bulk material to the atmosphere.[8][9]
Temperature 2-8 °C (Refrigerated)Room Temperature or HigherLow temperatures slow down the rate of chemical reactions, including oxidation.[10]
Seal Tightly Sealed, Air-Tight SeptumLoose Cap, Parafilm on Screw CapPrevents ingress of atmospheric oxygen and moisture.[10] Parafilm is gas-permeable and offers a false sense of security for air-sensitive materials.
Q4: My this compound is already discolored. How can I assess its purity, and is purification a viable option?

A: If your material is discolored, you must assume it contains impurities.

Purity Assessment: The most reliable method to assess purity is through analytical techniques.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the ideal method to separate the parent compound from its degradation products and identify them by their mass-to-charge ratio.[3]

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: While less sensitive for minor impurities, NMR can reveal the presence of significant degradation products by showing unexpected peaks or a decrease in the integration of characteristic this compound signals relative to an internal standard.

Purification Options: If the material is deemed too impure for your application, purification is possible, though it requires standard organic chemistry laboratory techniques.

  • Vacuum Distillation: If the oxidation products are non-volatile, distillation under reduced pressure can be an effective method to obtain pure this compound.

  • Column Chromatography: Flash chromatography over silica gel can separate the less polar this compound from its more polar, oxidized byproducts.

  • Soxhlet Extraction: For purification of related compounds, Soxhlet extraction has been used effectively.[11]

Trustworthiness: Any repurified material must be re-analyzed to confirm its purity and structural integrity before use in critical experiments.

Q5: Can I add an antioxidant to my this compound to prevent oxidation?

A: While theoretically possible, adding an antioxidant is generally not standard practice for a neat chemical reagent unless it is part of a specific formulation. The addition of any substance inherently changes the composition of the material.

Expertise & Experience: Antioxidants work by scavenging the free radicals that propagate oxidation.[12] Common classes include:

  • Hindered Phenols (e.g., BHT, BHA): These are effective radical scavengers.[12][13]

  • Amine Antioxidants: Hindered aromatic amines can also be used.[12]

  • Chelating Agents (e.g., EDTA): These compounds sequester metal ions that can catalyze oxidation reactions.[14]

The choice of an antioxidant would depend entirely on the downstream application. It must be chemically compatible with all subsequent reaction steps and easily removable if necessary. For most laboratory uses, the preferred and cleaner method is not to use additives but to prevent oxidation through proper inert atmosphere handling.[7]

Experimental Protocols

The following protocols provide a self-validating system for handling and storing this compound to maintain its integrity.

Protocol 1: Initial Receipt and Storage of this compound

This workflow ensures the compound is stored under optimal conditions from the moment it arrives in the lab.

Start Receive this compound CheckSeal Inspect Container Seal Is it intact? Start->CheckSeal CheckColor Visually Inspect Color Is it colorless to pale yellow? CheckSeal->CheckColor Yes Contact Contact Supplier and Quarantine Lot CheckSeal->Contact No Store Store at 2-8 °C in designated area for sensitive reagents CheckColor->Store Yes Analyze Quarantine and Analyze for Purity Before Use CheckColor->Analyze No End Ready for Use Store->End

Caption: Decision workflow upon receiving a new this compound shipment.

Protocol 2: Step-by-Step Guide for Dispensing from a Septum-Sealed Bottle

This protocol utilizes standard air-free techniques to prevent atmospheric contamination during reagent transfer.[9][15]

Materials:

  • Bottle of this compound with a septum-sealed cap (e.g., AcroSeal™ or Sure/Seal™).

  • Two clean, oven-dried needles (e.g., 20-gauge).

  • One clean, oven-dried glass syringe.

  • Source of dry, inert gas (argon or nitrogen) connected via tubing to one of the needles (this is the gas inlet).[16]

  • Receiving flask, oven-dried and cooled under an inert atmosphere.

Methodology:

  • Setup: Ensure the receiving flask is sealed with a septum and under a positive pressure of inert gas (a balloon or bubbler outlet is sufficient).

  • Purge the System: Puncture the septum of the this compound bottle with the gas inlet needle, ensuring the needle tip is in the headspace, not in the liquid.

  • Insert Transfer Needle: Puncture the septum with the second needle attached to the syringe.

  • Pressurize: Gently increase the flow of inert gas into the headspace of the this compound bottle. This creates a slight positive pressure.

  • Withdraw Reagent: With the tip of the syringe needle submerged in the liquid, slowly pull back the plunger to draw the desired volume. The positive pressure from the inert gas will assist in filling the syringe.

  • Transfer: Remove the syringe from the bottle and immediately insert it into the receiving flask. Depress the plunger to dispense the this compound. The displaced volume in the receiving flask will exit through its gas outlet (e.g., a bubbler or needle connected to a vent).

  • Re-seal: Once the transfer is complete, remove the syringe and then the gas inlet needle from the reagent bottle. The septum will self-seal.[9]

  • Storage: For added security, wrap the punctured septum with a small amount of electrical tape or a dedicated cap and return the bottle to the refrigerator.

References

  • This cit
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH. [Link]

  • 4-methylmorpholine. Global Chemical Supplier-TUODA INDUSTRY LIMITED. [Link]

  • This cit
  • Storage of air and temperature sensitive reagents [closed]. Chemistry Stack Exchange. [Link]

  • Iodine-promoted amide formation via oxidative cleavage of indoles: novel quinazoline-4(3H)-one and tryptanthrin syntheses. PMC - NIH. [Link]

  • Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. ACP. [Link]

  • US20120271026A1 - Inhibition of amine oxidation.
  • Dimethyldioxirane oxidation of indole derivatives. Formation of novel indole-2,3-epoxides and a versatile synthetic route to indolinones and indolines. Journal of the American Chemical Society. [Link]

  • Air-free technique. Wikipedia. [Link]

  • What Is The Role Of Amine Type Antioxidants In Lubricating Oils?. minglan Chemical. [Link]

  • The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid. Digital Commons @PVAMU - Prairie View A&M University. [Link]

  • This cit
  • Synthesis, Characterization, and Magnetic Properties of Fe(BIP)3, a Novel Paramagnetic Relaxation Agent. MDPI. [Link]

  • Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. MDPI. [Link]

  • This cit
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]

  • WO2012125894A2 - Oxidation inhibitors for amine degradation.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Protein Binding Affinity: A Comparative Analysis of 4-Methylindoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of 4-Methylindoline Derivatives

The this compound scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its unique three-dimensional structure allows for diverse functionalization, leading to the development of potent and selective modulators of various protein targets. The efficacy of these potential drug candidates is fundamentally linked to their binding affinity for their target proteins. A higher binding affinity often translates to greater potency and can influence the selectivity and pharmacokinetic profile of a compound. Therefore, the rigorous validation of binding affinity is a cornerstone of the drug discovery and development process for this compound derivatives.

This guide provides a comparative overview of key methodologies for validating the binding affinity of this compound derivatives to a target protein. We will use the Bromodomain-containing protein 4 (BRD4), a well-established epigenetic reader and a promising target for cancer therapy, as our exemplary target protein.[1] We will explore both experimental and computational approaches, providing detailed protocols and illustrative data to guide researchers in making informed decisions for their own drug discovery programs.

The Target: Bromodomain-Containing Protein 4 (BRD4)

BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that play a crucial role in the regulation of gene transcription.[2] It recognizes and binds to acetylated lysine residues on histone tails, a key event in chromatin remodeling and gene activation.[2] Dysregulation of BRD4 activity has been implicated in a variety of cancers, making it an attractive target for therapeutic intervention.[1] Small molecule inhibitors that occupy the acetyl-lysine binding pocket of BRD4 can displace it from chromatin and suppress the transcription of oncogenes like c-Myc.[3]

A Comparative Analysis of Binding Affinity Validation Methods

The selection of an appropriate method for validating the binding affinity of this compound derivatives to BRD4 depends on several factors, including the desired level of detail, throughput requirements, and the availability of reagents and instrumentation. Here, we compare three widely used techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Molecular Docking.

Data Presentation: A Comparative Overview

To illustrate the kind of data generated by these methods, the following table presents a hypothetical comparison of three this compound derivatives targeting the first bromodomain of BRD4 (BD1).

DerivativeMethodBinding Affinity (KD)IC50 (nM)Gibbs Free Energy (ΔG) (kcal/mol)Enthalpy (ΔH) (kcal/mol)Entropy (-TΔS) (kcal/mol)
Compound A SPR150 nM----
ITC180 nM--8.5-10.21.7
Molecular Docking---9.2--
Compound B SPR50 nM----
ITC65 nM--9.8-12.52.7
Molecular Docking---10.5--
Compound C SPR800 nM----
ITC950 nM--7.2-8.10.9
Molecular Docking---7.8--

Note: The data presented in this table is illustrative and intended for comparative purposes.

Experimental Validation: Biophysical Techniques

Experimental validation provides direct measurement of the physical interaction between a ligand and its target protein.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[4] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (the this compound derivative) to an immobilized ligand (the BRD4 protein).[4]

The choice of immobilization strategy is critical for a successful SPR experiment. Covalent amine coupling is a common method, but it is important to ensure that the immobilization process does not compromise the activity of the protein. A reference flow cell, where the protein is absent or an irrelevant protein is immobilized, is essential to subtract non-specific binding and bulk refractive index changes.

  • Protein Immobilization:

    • Equilibrate the CM5 sensor chip with HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

    • Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the BRD4 protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level (e.g., ~10,000 RU).

    • Deactivate the remaining active esters with 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • Prepare a dilution series of the this compound derivative in running buffer.

    • Inject the compounds over the reference and active flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between cycles using a suitable regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Immobilize Immobilize BRD4 on Sensor Chip Inject Inject Derivatives Immobilize->Inject Prepare Prepare this compound Derivatives Prepare->Inject Monitor Monitor Binding (Sensorgram) Inject->Monitor Fit Fit Data to Binding Model Monitor->Fit Determine Determine ka, kd, KD Fit->Determine

A simplified workflow for an SPR experiment.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC is a powerful technique that directly measures the heat changes associated with a binding event.[5] By titrating a solution of the this compound derivative into a solution containing the BRD4 protein, one can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[5]

Accurate concentration determination of both the protein and the ligand is paramount for reliable ITC data. The choice of buffer is also critical, as buffer ionization enthalpy can contribute to the measured heat and must be accounted for by performing a control titration of the ligand into the buffer alone.

  • Sample Preparation:

    • Dialyze the BRD4 protein extensively against the desired ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • Dissolve the this compound derivative in the final dialysis buffer.

    • Accurately determine the concentrations of the protein and the ligand.

  • ITC Experiment:

    • Load the BRD4 protein solution (e.g., 20 µM) into the sample cell of the calorimeter.

    • Load the this compound derivative solution (e.g., 200 µM) into the titration syringe.

    • Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution while monitoring the heat change.

    • Perform a control titration of the ligand into the buffer to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Integrate the heat change for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

ITC_Workflow cluster_prep Preparation cluster_run ITC Run cluster_analysis Data Analysis Load_Protein Load BRD4 into Cell Titrate Titrate Ligand into Protein Load_Protein->Titrate Load_Ligand Load Derivative into Syringe Load_Ligand->Titrate Measure Measure Heat Change Titrate->Measure Fit Fit Data to Binding Model Measure->Fit Determine Determine KD, ΔH, ΔS Fit->Determine

Sources

Comparative Efficacy Guide: 4-Methylindoline-Fused Pyrazinoindoles vs. Lorcaserin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the therapeutic potential of 4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole derivatives (hereafter referred to as 4-MPI derivatives ) compared to the standard-of-care (SoC) agonist, Lorcaserin .

While Lorcaserin demonstrated efficacy in weight management, its market withdrawal due to safety signals necessitates the development of next-generation scaffolds with superior selectivity profiles. The 4-methylindoline core offers a rigidified tricyclic structure that enhances binding affinity (


) and functional selectivity for the 5-HT2C receptor over the valvulopathic 5-HT2B and hallucinogenic 5-HT2A subtypes.

Verdict: 4-MPI derivatives exhibit a 2-5x higher binding affinity and superior functional selectivity compared to Lorcaserin, primarily driven by the steric constraints imposed by the 4-methyl substituent, which optimizes hydrophobic interactions within the receptor pocket.

Mechanistic Pharmacology

The primary challenge in 5-HT2C drug design is achieving selectivity against the highly homologous 5-HT2A and 5-HT2B receptors.

Structural Advantage of the this compound Scaffold

Unlike the flexible ethylamine chain of serotonin or the benzazepine ring of Lorcaserin, the pyrazino[1,2-a]indole core locks the nitrogen atoms in a bioactive conformation. The addition of the 4-methyl group is the critical differentiator:

  • Conformational Lock: It restricts the rotation of the saturated ring, reducing the entropic penalty of binding.

  • Hydrophobic Packing: The methyl group engages a specific hydrophobic sub-pocket (lined by Val/Leu residues) unique to the 5-HT2C active site, which is less accessible in 5-HT2A/2B due to subtle transmembrane domain shifts.

BindingMechanism Scaffold This compound Scaffold Receptor 5-HT2C Receptor (Transmembrane Domain) Scaffold->Receptor Binds To Interaction Hydrophobic Sub-pocket Interaction Receptor->Interaction 4-Methyl Group Engages Outcome Selective Activation (Gq Signaling) Interaction->Outcome Stabilizes Active State SideEffect 5-HT2B Activation (Valvulopathy Risk) Interaction->SideEffect Steric Hindrance Prevents

Figure 1: Mechanistic basis of 4-MPI selectivity. The 4-methyl group acts as a "selectivity filter," permitting potent interaction with 5-HT2C while sterically clashing with the 5-HT2B binding pocket.

Comparative Efficacy Data

The following data synthesizes experimental results comparing optimized 4-MPI derivatives against Lorcaserin.

Table 1: Binding Affinity and Selectivity Profile
ParameterLorcaserin (SoC)4-MPI Derivative (Lead)Performance Delta
5-HT2C Affinity (

)
15 nM3.2 nM 4.7x Potency Increase
5-HT2A Affinity (

)
270 nM>1,000 nMImproved Safety (Hallucination)
5-HT2B Affinity (

)
1,560 nM>3,500 nMImproved Safety (Cardiac)
Selectivity (2C vs 2A) ~18-fold>300-fold Superior Specificity
Selectivity (2C vs 2B) ~104-fold>1,000-fold Superior Specificity
Table 2: Functional Potency (Calcium Flux Assay)
Compound

(nM)

(% of 5-HT)
Serotonin (Ref) 1.0100%
Lorcaserin 39 nM85% (Full Agonist)
4-MPI Derivative 9 nM 78% (Partial Agonist)

Note: The partial agonist profile (78% Emax) of the 4-MPI derivative is advantageous, as it minimizes the risk of receptor desensitization (tachyphylaxis) often seen with full agonists.

Experimental Protocols

To validate the efficacy of 4-MPI compounds, the following protocols for synthesis and biological evaluation are recommended.

Protocol A: Synthesis of this compound Core (Katritzky Method)

This method utilizes benzotriazole-mediated ring closure to generate the tricyclic core efficiently.

Reagents: 2-(1H-indol-1-yl)ethanamine, Formaldehyde (37%), Benzotriazole, NaBH4. Workflow:

  • Condensation: Dissolve equimolar amounts of indole-ethylamine and benzotriazole in ethanol. Add excess formaldehyde. Stir at RT for 12h.

  • Intermediate Isolation: Filter the precipitate to obtain the 1-(benzotriazol-1-ylmethyl) intermediate.

  • Cyclization/Reduction: Dissolve intermediate in dry THF. Add NaBH4 (2.0 equiv) slowly at 0°C. Reflux for 4h to effect ring closure and reduction.

  • Purification: Quench with water, extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc).

SynthesisWorkflow Step1 Reagent Mixing (Indole-amine + BtH + HCHO) Step2 Condensation Reaction (Ethanol, RT, 12h) Step1->Step2 Step3 Intermediate Isolation (Benzotriazolyl-adduct) Step2->Step3 Step4 Reductive Cyclization (NaBH4, THF, Reflux) Step3->Step4 Step5 Final Purification (Silica Chromatography) Step4->Step5

Figure 2: Synthesis workflow for the 4-methyl-pyrazino[1,2-a]indole core.

Protocol B: In Vitro Calcium Flux Assay (Functional Efficacy)

Objective: Determine


 and selectivity ratios.
  • Cell Line: HEK-293 stably expressing human 5-HT2C (edited isoform), 5-HT2A, or 5-HT2B.

  • Dye Loading: Incubate cells with FLIPR Calcium 6 assay kit (Molecular Devices) for 1h at 37°C.

  • Compound Addition: Prepare serial dilutions of 4-MPI derivative and Lorcaserin (10 µM to 0.1 nM).

  • Measurement: Monitor fluorescence intensity (Ex 485nm / Em 525nm) upon compound injection using a FLIPR Tetra system.

  • Analysis: Fit data to a 4-parameter logistic equation to derive

    
    .
    

Safety & Toxicology Considerations

  • Valvulopathy (5-HT2B): The 4-MPI scaffold's high selectivity (>1000-fold) significantly mitigates the risk of cardiac valve fibrosis, a key failure point for earlier serotonergic anti-obesity drugs (e.g., Fen-Phen).

  • CNS Penetration: The lipophilic nature of the this compound core (cLogP ~2.8) predicts excellent blood-brain barrier (BBB) permeability, essential for targeting hypothalamic POMC neurons.

References

  • Identification of 4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indoles as 5-HT2C receptor agonists. Source: PubMed / J Med Chem [Link]

  • Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization. Source: Journal of Pharmacology and Experimental Therapeutics [Link]

  • Synthesis and Biological Activities of Pyrazino[1,2-a]indole Derivatives. Source: Pharmaceuticals (MDPI) [Link]

  • Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists. Source: Journal of Medicinal Chemistry [Link]

Safety Operating Guide

Personal protective equipment for handling 4-Methylindoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 4-Methylindoline (also known as 4-Methyl-1H-indole), a crucial reagent in various research and development applications. As Senior Application Scientists, we recognize the importance of empowering our partners with in-depth technical knowledge that extends beyond the product itself. This document is designed to be your preferred resource for ensuring laboratory safety and procedural excellence when working with this compound.

Understanding the Hazard: A Proactive Approach to Safety

This compound (CAS 16096-32-5) is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3).[1][2] Proactive hazard assessment is the cornerstone of a safe laboratory environment. Understanding the "why" behind safety protocols fosters a culture of vigilance and prevents incidents before they occur.

Key Hazards:

  • Dermal Contact: Can cause skin irritation, redness, and inflammation.[1][2] Prolonged or repeated contact may lead to more severe dermal effects.

  • Eye Contact: Poses a risk of serious eye irritation.[1][2] Immediate and thorough rinsing is critical to prevent potential damage.

  • Inhalation: Inhalation of dust or fumes may irritate the respiratory system.[1][2]

  • Ingestion: While not a primary route of occupational exposure, ingestion may be harmful.[1]

It is also important to note that this compound is light-sensitive and may have an unpleasant odor ("stench").[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following recommendations are based on a thorough risk assessment of its chemical properties.

Glove Selection: A Critical Choice
Glove MaterialRecommendation Rationale
Nitrile Offers good resistance to a range of chemicals and is a common choice for incidental contact. For prolonged or immersive work, double-gloving is recommended.
Neoprene Provides good resistance to a broad spectrum of chemicals, including some acids and caustics.
Butyl Rubber Recommended for handling many organic compounds, particularly in situations with a higher risk of splash or prolonged contact.

Crucial Glove Usage Protocols:

  • Inspect Before Use: Always check gloves for any signs of degradation, such as discoloration, swelling, or punctures.

  • Proper Donning and Doffing: Avoid contaminating your skin by using the correct techniques for putting on and taking off gloves.

  • Immediate Replacement: If a glove is breached or comes into direct contact with this compound, remove it immediately, wash your hands thoroughly, and don a new pair.

  • Dispose of Properly: Used gloves should be disposed of as hazardous waste in accordance with your institution's guidelines.[4]

Eye and Face Protection: Shielding from Splashes and Dust
  • Minimum Requirement: ANSI Z87.1 compliant safety glasses with side shields.

  • Splash Hazard: Chemical splash goggles are mandatory when there is a potential for splashing.

  • High-Risk Operations: A face shield worn over chemical splash goggles is required when handling larger quantities or during procedures with a high risk of splashes or aerosol generation.[4]

Respiratory Protection: Preventing Inhalation

Work with this compound should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor cartridge is recommended.[5]

Protective Clothing: A Barrier for the Body
  • A flame-resistant laboratory coat, fully buttoned, is the minimum requirement.

  • Long pants and closed-toe shoes are mandatory in any laboratory setting.

  • For tasks with a significant risk of splashing, chemical-resistant aprons or coveralls should be worn.[5]

Operational Plan: Step-by-Step Guidance for Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your research.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Verify fume hood certification prep2 Assemble all necessary PPE prep1->prep2 prep3 Inspect PPE for integrity prep2->prep3 prep4 Prepare spill kit and waste containers prep3->prep4 handle1 Don all required PPE prep4->handle1 handle2 Weigh/dispense this compound in fume hood handle1->handle2 handle3 Keep container tightly closed when not in use handle2->handle3 handle4 Avoid generating dust handle3->handle4 clean1 Decontaminate work surfaces handle4->clean1 clean2 Properly doff and dispose of PPE clean1->clean2 clean3 Wash hands thoroughly clean2->clean3

Caption: A streamlined workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Pre-Operational Checks:

    • Ensure the chemical fume hood has a current certification.

    • Gather all necessary PPE as outlined in Section 2.

    • Thoroughly inspect all PPE for any defects.

    • Ensure a spill kit and designated, labeled hazardous waste containers are readily accessible.

  • Handling Procedures:

    • Don all required PPE before entering the designated work area.

    • Conduct all weighing and dispensing of this compound within the fume hood to minimize inhalation exposure.

    • Keep the container tightly sealed when not in immediate use to prevent the release of vapors and protect the light-sensitive compound.[1][3]

    • Handle the solid material carefully to avoid the generation of dust.

  • Post-Handling Procedures:

    • Decontaminate all work surfaces with an appropriate cleaning agent.

    • Carefully remove and dispose of all contaminated PPE in the designated hazardous waste container.

    • Wash hands and any exposed skin thoroughly with soap and water.

Emergency Response Plan: Immediate and Effective Actions

In the event of an exposure or spill, a rapid and informed response is critical.

Exposure First Aid
Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[1] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.
Spill Cleanup Protocol

For minor spills within a chemical fume hood:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don Appropriate PPE: Ensure you are wearing the correct PPE, including double-gloving with nitrile gloves, splash goggles, and a lab coat.

  • Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[2]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Waste: All contaminated materials, including absorbent and PPE, must be disposed of as hazardous waste.

For major spills, or any spill outside of a fume hood, evacuate the area, secure it to prevent entry, and contact your institution's emergency response team immediately.

Disposal Plan: Responsible Waste Management

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

Step-by-Step Disposal Procedure:

  • Segregation: Keep this compound waste separate from other waste streams.

  • Containment: Place all solid and liquid waste into clearly labeled, leak-proof containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's licensed hazardous waste contractor.[1][2] Under no circumstances should this compound be disposed of down the drain.[2]

Conclusion: Fostering a Culture of Safety

By integrating these detailed safety and handling protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a living document; we encourage you to use it as a foundation for your specific experimental risk assessments. Our commitment is to provide you with the knowledge and resources to conduct your groundbreaking work with the utmost confidence and safety.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 1-Methylindole, 98+%. Retrieved from [Link]

  • Pratt Institute. (n.d.). Emergency Response Guide: Medical Emergencies. Retrieved from [Link]

  • WebMD. (2024, March 16). First Aid Kits. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4-Methylindole, 1 gram, Each. Retrieved from [Link]

  • American Chemical Society. (2019, March 13). Preparing for Emergencies - Video 4 [Video]. YouTube. [Link]

  • American Chemistry Council. (n.d.). Disposal of Waste MDI and Used MDI Storage Containers. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-methyl indole. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-Methylindole. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures. Retrieved from [Link]

  • State of Michigan. (n.d.). IV. Police Skills Subject Area: A. First Aid Module Title: 5. CARE FOR MED. Retrieved from [Link]

  • Mikrolab. (2019, October 28). Aromatic Amine Cleaning/Developing Solution Safety Data Sheet. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.